Alk5-IN-33
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23N7O |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-N-(8-methylcinnolin-4-yl)-2-N-(4-morpholin-4-ylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H23N7O/c1-16-3-2-4-19-20(15-25-29-22(16)19)27-21-9-10-24-23(28-21)26-17-5-7-18(8-6-17)30-11-13-31-14-12-30/h2-10,15H,11-14H2,1H3,(H2,24,26,27,28,29) |
InChI Key |
WIEWIEHDHZEZSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
Alk5-IN-33: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Alk5-IN-33, a selective and orally active inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document is intended to serve as a valuable resource for researchers in the fields of oncology, fibrosis, and other proliferative diseases where the TGF-β signaling pathway plays a crucial role.
Chemical Structure and Properties
This compound, with the CAS number 2785430-89-7, is a small molecule inhibitor belonging to a class of compounds designed to target the ATP-binding site of ALK5.[1][2][3] Its chemical and physical properties are summarized in the tables below.
Chemical Identity
| Property | Value |
| CAS Number | 2785430-89-7 |
| Molecular Formula | C23H23N7O |
| Molecular Weight | 413.48 g/mol [4] |
| Canonical SMILES | CC1=CC=CC2=C(NC3=NC(NC4=CC=C(N5CCOCC5)C=C4)=NC=C3)C=NN=C12[4] |
Physicochemical Properties
| Property | Value |
| Appearance | Solid (visual inspection) |
| Solubility | Expected to be soluble in organic solvents such as DMSO and ethanol. |
| pKa | Data not available. |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective inhibitor of ALK5, a transmembrane serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β).[1] By blocking the kinase activity of ALK5, this compound prevents the phosphorylation and subsequent activation of the downstream signaling molecules SMAD2 and SMAD3. This disruption of the canonical TGF-β signaling cascade inhibits the transcription of TGF-β target genes involved in cell proliferation, differentiation, and extracellular matrix production.
The canonical TGF-β/ALK5 signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the ALK5 receptor. Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of target genes.
Biological Activity
This compound is a highly potent inhibitor of ALK5 with a reported half-maximal inhibitory concentration (IC50) of ≤10 nM.[1] Its biological activity has been demonstrated in both in vitro and in vivo models.
In Vitro Activity
In cellular assays, this compound has been shown to effectively inhibit the TGF-β1 mediated expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation and fibrosis.[1]
In Vivo Activity
Preclinical studies in a mouse xenograft model using A549 cells have demonstrated that oral administration of this compound leads to a dose-dependent reduction in the phosphorylation of SMAD2.[1][4] This provides evidence of its target engagement and biological activity in a whole-animal system.
| Parameter | Result |
| IC50 (ALK5) | ≤10 nM[1] |
| In Vitro Effect | Full inhibition of TGF-β1 mediated α-SMA expression.[1] |
| In Vivo Effect | Dose-dependent reduction of phospho-SMAD2 levels in A549 xenograft model.[1][4] |
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not publicly available. However, the following sections describe generalized methodologies commonly employed for the evaluation of ALK5 inhibitors, which can be adapted for this compound.
In Vitro ALK5 Kinase Assay (Generalized Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase domain.
References
An In-Depth Technical Guide to the Mechanism of Action of Alk5-IN-33 in the TGF-β Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is a hallmark of various pathologies, most notably fibrosis and cancer.[2][3][4] A key mediator in this cascade is the TGF-β type I receptor, a serine/threonine kinase also known as Activin-like kinase 5 (ALK5).[3][5] The kinase activity of ALK5 is essential for propagating the downstream signal. Consequently, ALK5 has emerged as a high-value therapeutic target for diseases driven by excessive TGF-β signaling.[3][6] Alk5-IN-33 is a potent and selective small molecule inhibitor of ALK5, designed to specifically block this pathological signaling.[7] This document provides a comprehensive technical overview of the TGF-β pathway, the precise mechanism of action of this compound, quantitative data regarding its activity, and detailed protocols for its characterization.
The Transforming Growth Factor-β (TGF-β) Signaling Pathway
The canonical TGF-β pathway is initiated by the binding of a TGF-β superfamily ligand to a TGF-β type II receptor (TβRII), which is a constitutively active kinase.[8][9] This binding event recruits and forms a heterotetrameric complex with the type I receptor, ALK5.[5] Within this complex, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, thereby activating its kinase domain.[3][4]
Activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5][8] These phosphorylated R-SMADs dissociate from the receptor and form a heterotrimeric complex with the common mediator SMAD (co-SMAD), SMAD4.[5] This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate the expression of hundreds of target genes, including those involved in fibrosis (e.g., collagens) and immune regulation.[3][5][8] The pathway is negatively regulated by inhibitory SMADs, such as SMAD7, which can prevent R-SMAD phosphorylation.[8] In addition to the canonical SMAD-dependent pathway, TGF-β can also activate non-canonical, SMAD-independent pathways such as the MAPK, PI3K/Akt, and RhoA/ROCK pathways.[2][9]
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer [mdpi.com]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Alk5-IN-33: A Technical Guide to its Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-33 is a selective and orally active inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and apoptosis.[5][6][7] Dysregulation of this pathway is implicated in various pathologies, particularly cancer and fibrosis, making ALK5 a compelling therapeutic target.[5] This technical guide provides a comprehensive overview of this compound, focusing on its binding affinity to ALK5, the experimental methodologies used to determine this, and its mechanism of action within the broader context of the TGF-β signaling cascade.
Target Protein Binding Affinity of this compound
This compound demonstrates potent inhibition of ALK5 kinase activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Quantitative Data Summary
While a precise IC50 value for this compound is not publicly available, it is consistently reported to be potent, with an IC50 of ≤10 nM.[1][2][3][4][8][9][10][11] For comparative purposes, the table below includes IC50 values for other known ALK5 inhibitors.
| Inhibitor | Target Protein | IC50 (nM) | Reference |
| This compound | ALK5 | ≤10 | [1][2][3][4][8][9][10][11] |
| RepSox | ALK5 | 4 | [11] |
| EW-7195 | ALK5 | 12.9 | [11] |
| Galunisertib (LY2157299) | TGF-βRI | 56 | [11] |
| SB-431542 | ALK5 | ~750 | [11] |
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is typically achieved through in vitro kinase assays. Below is a detailed, representative protocol for an ADP-Glo™ Kinase Assay, a common method for measuring the activity of ADP-generating enzymes like ALK5.
Representative Protocol: ADP-Glo™ Kinase Assay for ALK5 Inhibition
This protocol is a standard representation and may require optimization for specific laboratory conditions.
I. Reagents and Materials:
-
Recombinant human ALK5 protein
-
Myelin Basic Protein (MBP) or a specific peptide substrate for ALK5
-
This compound (or other test inhibitors)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white, opaque microplates
-
Multichannel pipettes and sterile tips
-
Plate reader capable of measuring luminescence
II. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or control (buffer with DMSO) to the wells of the microplate.
-
Add 10 µL of a solution containing the ALK5 enzyme and the substrate (MBP or peptide) in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ALK5.
-
-
Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effect by inhibiting the canonical TGF-β signaling pathway. This pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).
Canonical TGF-β/ALK5 Signaling Pathway:
-
Ligand Binding: TGF-β ligand binds to the TβRII homodimer.
-
Receptor Complex Formation: The ligand-bound TβRII recruits and forms a heterotetrameric complex with the ALK5 (TβRI) homodimer.
-
ALK5 Activation: TβRII, a constitutively active kinase, phosphorylates the glycine-serine rich (GS) domain of ALK5, thereby activating the ALK5 kinase.
-
SMAD Phosphorylation: Activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal serine residues.
-
SMAD Complex Formation: The phosphorylated R-SMADs (p-SMAD2/3) dissociate from the receptor complex and form a heterotrimeric complex with the common mediator SMAD (co-SMAD), SMAD4.
-
Nuclear Translocation and Gene Transcription: The p-SMAD2/3-SMAD4 complex translocates to the nucleus, where it binds to specific DNA sequences (SMAD-binding elements) in the promoter regions of target genes. This complex then recruits other transcriptional co-activators or co-repressors to regulate the transcription of genes involved in cell cycle control, apoptosis, and extracellular matrix production.
Mechanism of Action of this compound:
This compound is an ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of ALK5, it prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3. This blockade of the downstream signaling cascade effectively inhibits the pro-fibrotic and tumor-promoting effects of TGF-β. In vivo studies have shown that this compound reduces the levels of phosphorylated SMAD2 in a dose-dependent manner.[1]
Visualizations
Signaling Pathway Diagram
Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A representative workflow for determining the IC50 of this compound using an ADP-Glo™ kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. tebubio.com [tebubio.com]
- 4. This compound | ALK-5 抑制剂 ALK-5抑制剂 | CAS 2785430-89-7 | 美国InvivoChem [invivochem.cn]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ALK-5 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
Alk5-IN-33: A Technical Guide to its Impact on Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-Mesenchymal Transition (EMT) is a dynamic cellular process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and fibrosis. A key signaling pathway governing EMT is the Transforming Growth Factor-β (TGF-β) pathway. TGF-β exerts its effects through serine/threonine kinase receptors, with the type I receptor, Activin receptor-like kinase 5 (Alk5), playing a pivotal role in initiating the intracellular signaling cascade that leads to the profound phenotypic changes associated with EMT.[1][2] Small molecule inhibitors of Alk5 are therefore valuable tools for dissecting the mechanisms of EMT and represent a promising therapeutic strategy.
This technical guide focuses on Alk5-IN-33, a selective inhibitor of Alk5, and its role in modulating EMT. Due to the limited availability of comprehensive peer-reviewed data specifically on this compound, this guide will also incorporate data from other well-characterized Alk5 inhibitors, such as SB-431542 and EW-7197, to provide a broader context for its mechanism of action and expected effects.
This compound: A Selective Alk5 Inhibitor
This compound (also known as Compound EX-10) is a potent and selective, orally active inhibitor of Alk5. It demonstrates high efficacy in blocking the TGF-β signaling pathway.
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ≤10 nM | In vitro kinase assay | [3] |
| Effect | Full inhibition of TGF-β1 mediated α-SMA expression | Primary human lung fibroblasts | [3] |
| Effect | Dose-dependent reduction of phospho-SMAD2 levels | A549 xenograft mouse model | [3] |
The TGF-β/Alk5 Signaling Pathway in EMT
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, Alk5.[1] Activated Alk5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1] This signaling cascade leads to the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin, Vimentin, and α-smooth muscle actin (α-SMA), ultimately driving the EMT phenotype.[4][5]
Caption: TGF-β/Alk5 signaling pathway leading to EMT and its inhibition by this compound.
Quantitative Data on the Effects of Alk5 Inhibitors on EMT
Table 1: Effect of Alk5 Inhibitor SB-431542 on EMT Markers
| Cell Line | Treatment | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Reference |
| NMuMG | TGF-β (1 ng/mL) | Decreased | Increased | Increased | [6][7] |
| NMuMG | TGF-β + SB-431542 (10 µM) | Maintained at basal levels | Upregulation blocked | Upregulation blocked | [6][7] |
| RPE cells | High Glucose | Decreased | Increased | Not specified | [8] |
| RPE cells | High Glucose + SB-431542 (10 µM) | Significantly increased vs. HG | Significantly decreased vs. HG | Not specified | [8] |
Table 2: Effect of Alk5 Inhibitor EW-7197 on EMT Markers and Cell Function
| Cell Line | Treatment | IC50 (pSmad3) | Effect on E-cadherin | Effect on Cell Migration | Reference |
| 4T1 | TGF-β1 (2 ng/mL) | - | Decreased | Increased | [9][10] |
| 4T1 | TGF-β1 + EW-7197 | 10-30 nM | Upregulation of mRNA & protein | Inhibited | [9][10] |
| NMuMG | TGF-β1 (2 ng/mL) | - | Disrupted localization | - | [9] |
| NMuMG | TGF-β1 + EW-7197 (1 µM) | - | Maintained at cell junctions | - | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of Alk5 inhibitors on EMT. These are generalized protocols based on standard laboratory practices and literature precedents.[11][12][13][14]
Western Blotting for EMT Marker Expression
Objective: To quantify the changes in protein levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers following treatment with an Alk5 inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549, MCF-7, NMuMG) at a suitable density and allow them to adhere. Treat cells with TGF-β (e.g., 5 ng/mL) with or without varying concentrations of this compound for 48-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Immunofluorescence for EMT Marker Localization
Objective: To visualize the changes in the subcellular localization of epithelial and mesenchymal markers.
Protocol:
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a multi-well plate and treat as described for Western blotting.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[11][14]
-
Blocking: Block with 1% BSA in PBST for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-E-cadherin, anti-Vimentin) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash with PBST and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Transwell Migration Assay
Objective: To assess the effect of Alk5 inhibition on the migratory capacity of cells.
Protocol:
-
Preparation of Transwell Inserts: Rehydrate Transwell inserts (typically with 8 µm pores) with serum-free medium.
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours. Resuspend the cells in serum-free medium containing the Alk5 inhibitor at the desired concentrations.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate. Seed the prepared cells into the upper chamber of the inserts.[12]
-
Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 12-48 hours) at 37°C in a CO2 incubator.
-
Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.[12]
-
Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several random fields under a microscope.
Experimental Workflow Visualization
Caption: A typical experimental workflow to investigate the effect of this compound on EMT.
Conclusion
This compound is a potent and selective inhibitor of the TGF-β type I receptor, Alk5. By targeting this key kinase, this compound effectively blocks the canonical SMAD2/3 signaling pathway, which is a primary driver of Epithelial-Mesenchymal Transition. While detailed studies on this compound are emerging, the wealth of data from other Alk5 inhibitors strongly suggests its utility in reversing the EMT phenotype. This is characterized by the restoration of epithelial marker expression and the suppression of mesenchymal markers, leading to a reduction in cell migration and invasion. This technical guide provides a foundational understanding and practical protocols for researchers to investigate the impact of this compound and similar molecules on EMT, thereby facilitating further research in cancer progression, fibrosis, and other EMT-related pathologies.
References
- 1. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathway cooperation in TGF-β-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EW-7197 inhibits hepatic, renal, and pulmonary fibrosis by blocking TGF-β/Smad and ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. A high-content EMT screen identifies multiple receptor tyrosine kinase inhibitors with activity on TGFβ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB431542 partially inhibits high glucose-induced EMT by restoring mitochondrial homeostasis in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. arigobio.com [arigobio.com]
The Role of Alk5-IN-33 in Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk5-IN-33 is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-β (TGF-β). By modulating the canonical TGF-β/SMAD signaling pathway, this compound has emerged as a critical small molecule in directing cellular differentiation. This technical guide provides an in-depth overview of the core principles of this compound's function, its mechanism of action, and its demonstrated roles in guiding the fate of various stem and progenitor cells. Detailed experimental protocols and quantitative data are presented to facilitate the application of this compound in research and drug development.
Introduction to ALK5 and the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) superfamily of ligands plays a pivotal role in a multitude of cellular processes, including proliferation, apoptosis, and differentiation.[1] The canonical signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly ALK5 (also known as TβRI).[2][3] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1] The phosphorylated SMAD2/3 proteins form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][3]
Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various diseases, including cancer and fibrosis.[1] Consequently, small molecule inhibitors of ALK5, such as this compound, are valuable tools for both studying the fundamental biology of this pathway and for developing potential therapeutic interventions.
Mechanism of Action of this compound
This compound is a selective, orally active inhibitor of ALK5.[4] It functions by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of its downstream targets, SMAD2 and SMAD3.[1] This blockade of the TGF-β signaling cascade is the primary mechanism through which this compound exerts its effects on cellular differentiation. The inhibition of this pathway can either promote or inhibit differentiation, depending on the cellular context and the specific lineage.
Role of this compound and ALK5 Inhibition in Cellular Differentiation
The inhibition of ALK5 signaling has been shown to be a key factor in directing the differentiation of pluripotent stem cells (PSCs) and other progenitor cells into various lineages.
Neural Differentiation
Inhibition of ALK5 has been demonstrated to promote the neural differentiation of human pluripotent stem cells (hPSCs).[5] This effect is often as potent as the use of dual SMAD inhibitors (e.g., SB431542 and LDN-193189). The pro-neural effect of ALK5 inhibition is attributed to the fact that TGF-β signaling often maintains pluripotency or directs cells towards other germ layers. By blocking this pathway, the default neural differentiation program can proceed.
Cardiomyogenesis
Interestingly, ALK5 inhibition can also promote the differentiation of hPSCs into cardiomyocytes. The timing of the inhibitor's application is crucial in determining the cell fate. While early and continuous application of an ALK5 inhibitor promotes neural differentiation, a later and more transient application can enhance cardiomyogenesis. This highlights the context-dependent nature of TGF-β signaling in development.
Osteoblast Differentiation
The TGF-β/ALK5 pathway is also critically involved in skeletal development, including the proliferation and differentiation of osteoblasts.[6] Studies have shown that ALK5 signaling is required for the early stages of osteoblast differentiation.[6]
Chondrogenic Differentiation
TGF-β is a known inducer of chondrogenic differentiation in mesenchymal stem cells (MSCs).[7][8] Both ALK1 and ALK5 are important mediators of this process.[7][8]
Adipose-Derived Stem Cell Differentiation
The ALK5 inhibitor II, also known as RepSox, has been shown to efficiently induce the differentiation of adipose-derived stem cells (ADSCs) into a Schwann cell-like phenotype.[9] This induction appears to be mediated through a non-SMAD signaling pathway and involves the upregulation of pluripotency-associated genes like Sox2.[9]
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant ALK5 inhibitors.
| Compound | Target | IC50 | Cell Line/Assay | Effect | Reference |
| This compound | ALK5 | ≤10 nM | Not specified | Selective, orally active ALK5 inhibitor. | [4] |
| ALK5 Inhibitor II (RepSox) | ALK5 (TGF-β RI kinase) | 23 nM (binding), 4 nM (auto-phosphorylation), 18 nM (cellular assay) | HepG2 cells | Potent and selective inhibitor. Can replace Sox2 for iPSC generation. | [][11] |
| GW6604 | ALK5 | 140 nM (autophosphorylation), 500 nM (PAI-1 transcription) | In vitro kinase assay, cellular assay | Inhibits TGF-β-induced transcription. | [12][13] |
| SB431542 | ALK4, ALK5, ALK7 | Not specified | SM10 cells | Inhibits TGF-β induced differentiation. | [14] |
| SKI2162 | ALK5 | 0.094 µM | Radioisotope-based profiling assay | Potent and selective inhibitor of ALK5. | [15] |
| TP0427736 | ALK5 | 2.72 nM | Kinase activity assay | Potent inhibitor of ALK5 kinase activity. | [16] |
| Galunisertib (LY21572599) | TβRI (ALK5) | 56 nM | Cell-free assay | Potent TβRI inhibitor. | [16] |
| Vactosertib (TEW-7197) | ALK4/ALK5 | 13 nM (ALK4), 11 nM (ALK5) | Not specified | Highly potent, selective, and orally bioavailable inhibitor. | [16] |
| A-83-01 | ALK5-TD | 12 nM | Not specified | Potent inhibitor of TGF-β type I receptor. | [16] |
| SD-208 | TβRI (ALK5) | 48 nM | Not specified | Selective TβRI (ALK5) inhibitor. | [16] |
| SB525334 | ALK5 | 14.3 nM | Cell-free assay | Potent and selective inhibitor of TGFβ receptor I (ALK5). | [16] |
| GW788388 | ALK5 | 18 nM | Cell-free assay | Potent and selective inhibitor of ALK5. | [16] |
Experimental Protocols
General Cell Culture and Differentiation of hPSCs
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR1 medium (or equivalent)
-
Differentiation medium (specific to desired lineage, e.g., neural induction medium, cardiac differentiation medium)
-
This compound (or other ALK5 inhibitor)
-
DMSO (vehicle control)
-
Standard cell culture reagents and equipment
Protocol:
-
Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.
-
To induce differentiation, replace the mTeSR1 medium with the appropriate differentiation medium.
-
Add this compound to the differentiation medium at the desired concentration (e.g., 5-10 µM, preliminary dose-response experiments are recommended). A DMSO vehicle control should be run in parallel.
-
The timing and duration of this compound treatment will vary depending on the target lineage. For neural induction, treatment is typically from day 1 to day 9. For cardiomyogenesis, a later, transient application (e.g., days 3-5) may be optimal.
-
Change the medium and re-apply the inhibitor as required by the specific differentiation protocol.
-
At the end of the differentiation period, assess the efficiency of differentiation using appropriate markers (e.g., Nestin for neural progenitors, cardiac troponin for cardiomyocytes) via flow cytometry or immunofluorescence.
ALK5 Kinase Activity Assay (Autophosphorylation)
Materials:
-
Purified recombinant GST-ALK5
-
Tris buffer (50 mM Tris pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)
-
ATP (with γ-³³P-ATP)
-
This compound (or other test compounds)
-
SDS-PAGE reagents and equipment
-
Phosphor screen and imaging system
Protocol:
-
Pre-incubate purified GST-ALK5 (10 nM) with various concentrations of this compound in Tris buffer for 10 minutes at 37°C.[12]
-
Initiate the kinase reaction by adding ATP (3 µM, containing γ-³³P-ATP).[12]
-
Incubate for 15 minutes at 37°C.[12]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.[12]
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen overnight.
-
Quantify the autophosphorylation of ALK5 using an imaging system to determine the IC50 of the inhibitor.[12]
Western Blot Analysis for Phospho-SMAD2
Materials:
-
Cell lysates from treated and control cells
-
Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Standard Western blotting reagents and equipment
Protocol:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total SMAD2 and a loading control to normalize the data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for inducing cellular differentiation using this compound.
Caption: Logical relationship of ALK5 inhibition and cell fate determination.
Conclusion
This compound and other selective ALK5 inhibitors are powerful molecular tools for directing cellular differentiation. Their ability to modulate the TGF-β signaling pathway provides a mechanism to influence cell fate decisions in a controlled manner. The context-dependent outcomes of ALK5 inhibition, particularly in pluripotent stem cells, underscore the intricate role of TGF-β signaling in development. The data and protocols presented in this guide offer a foundation for researchers to effectively utilize this compound in their studies of cellular differentiation and to explore its potential in regenerative medicine and drug discovery.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Scholars@Duke publication: Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5. [scholars.duke.edu]
- 6. Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ALK5 i II Accelerates Induction of Adipose-Derived Stem Cells toward Schwann Cells through a Non-Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellgs.com [cellgs.com]
- 12. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for Alk5-IN-33 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Alk5-IN-33, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for cell treatment and subsequent analysis, and includes relevant data for experimental planning.
Introduction
This compound is a small molecule inhibitor that selectively targets ALK5, also known as the Transforming Growth Factor-beta type I receptor (TGF-βR1). ALK5 is a critical serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. Upon binding of TGF-β ligands, the type II receptor (TβRII) phosphorylates and activates ALK5. Activated ALK5 then propagates the signal by phosphorylating the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of numerous target genes involved in a wide array of cellular processes, including cell growth, differentiation, apoptosis, fibrosis, and immune responses. Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies such as cancer and fibrosis. This compound, with an IC₅₀ of ≤10 nM, offers a powerful tool for investigating the physiological and pathological roles of this signaling cascade.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By binding to the ATP-binding site of ALK5, it prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway. This inhibition leads to a reduction in the transcriptional activity of TGF-β-responsive genes.
Signaling Pathway Diagram
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Compound | Target | IC₅₀ | Assay Type | Reference |
| This compound | ALK5 | ≤10 nM | Kinase Assay | **** |
| GW6604 | ALK5 | 140 nM | Autophosphorylation Assay | |
| SB525334 | ALK5 | Not specified | Kinase Inhibition | |
| EW-7197 (Vactosertib) | ALK5 | Not specified | Kinase Inhibition | |
| SB431542 | ALK5 | Not specified | Kinase Inhibition |
Experimental Protocols
General Cell Culture Treatment Workflow
Caption: General workflow for cell culture treatment with this compound.
Detailed Protocol: Inhibition of TGF-β-induced SMAD2 Phosphorylation
This protocol provides a method to assess the inhibitory activity of this compound on TGF-β-induced SMAD2 phosphorylation in a suitable cell line (e.g., A549, HaCaT, HepG2).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cell line responsive to TGF-β
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-SMAD2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce basal signaling, aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free medium
-
Application Notes and Protocols for Alk5-IN-33 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Alk5-IN-33, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document outlines the mechanism of action, recommended starting concentrations for various in vitro applications, and detailed experimental protocols.
Introduction
This compound (also known as Compound EX-10) is a small molecule inhibitor that selectively targets ALK5, a key serine/threonine kinase receptor in the TGF-β signaling pathway.[1][2] Dysregulation of the TGF-β/ALK5 pathway is implicated in a multitude of pathological conditions, including cancer and fibrosis.[3] this compound exerts its inhibitory effect by blocking the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of downstream mediators, SMAD2 and SMAD3. This action effectively abrogates the canonical TGF-β signaling cascade. With a reported IC50 value of ≤10 nM, this compound is a highly potent tool for investigating the role of ALK5 in various biological processes.[1][2]
Mechanism of Action
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, migration, and extracellular matrix (ECM) production.[4] this compound specifically inhibits the kinase activity of ALK5, thus preventing the initial phosphorylation of SMAD2 and SMAD3 and blocking the entire downstream signaling cascade.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alk5-IN-33 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of Alk5-IN-33, a selective and orally active inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5), with an IC₅₀ of ≤10 nM. The primary application detailed is the inhibition of the TGF-β signaling pathway in a mouse xenograft model.
Introduction
Transforming growth factor-beta (TGF-β) signaling plays a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the TGF-β pathway is implicated in numerous diseases, including cancer and fibrosis. ALK5 is a key receptor kinase in this pathway, and its inhibition is a promising therapeutic strategy. This compound (also referred to as Compound EX-10) has been identified as a potent ALK5 inhibitor. These notes are intended to guide researchers in designing and executing in vivo studies in mouse models to evaluate the pharmacological effects of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound in a mouse model.
| Parameter | Details | Reference |
| Compound | This compound (Compound EX-10) | [1] |
| Animal Model | Female athymic nude mice with A549 xenografts | [1] |
| Dosage Range | 10, 50, 75, and 100 mg/kg | [1] |
| Administration Route | Oral gavage (i.g.) | [1] |
| Dosing Frequency | Single dose | [1] |
| Observed Effect | Dose-dependent reduction in phospho-SMAD2 (p-SMAD2) levels in tumor tissue | [1] |
Signaling Pathway
This compound inhibits the TGF-β signaling pathway by blocking the kinase activity of ALK5. This prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the translocation of the SMAD complex to the nucleus and subsequent gene transcription.
Experimental Protocols
A549 Xenograft Mouse Model
This protocol describes the establishment of a human lung carcinoma (A549) xenograft model in immunodeficient mice.
Materials:
-
A549 human lung carcinoma cell line
-
Cell culture medium (e.g., F-12K Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or similar basement membrane matrix)
-
Female athymic nude mice (4-6 weeks old)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture A549 cells in a T75 flask until they reach 80-90% confluency.
-
Aspirate the medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count the cells and assess viability (should be >95%).
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each female athymic nude mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.
Preparation and Administration of this compound
This protocol details the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Balance, vortex mixer, and sonicator
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the mean body weight of the mice in each dosage group (10, 50, 75, or 100 mg/kg).
-
Prepare the vehicle solution. The choice of vehicle should be based on the solubility of this compound and its compatibility with in vivo administration.
-
Weigh the calculated amount of this compound and suspend it in the appropriate volume of vehicle to achieve the desired final concentration. A typical dosing volume for mice is 10 mL/kg.
-
Vortex and/or sonicate the suspension to ensure it is homogeneous before administration.
-
Administer the calculated volume of the this compound suspension to each mouse via oral gavage. Ensure proper restraint of the animal to prevent injury.
-
The control group should receive the vehicle only.
Pharmacodynamic Endpoint Analysis: Western Blot for p-SMAD2
This protocol outlines the procedure for assessing the pharmacodynamic effect of this compound by measuring the levels of phosphorylated SMAD2 in tumor tissue.
Materials:
-
Tumor tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2/3 or a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Excise tumors from mice at a specified time point after the administration of this compound (e.g., 2-4 hours).
-
Homogenize the tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-SMAD2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total SMAD2/3 or a loading control.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study of this compound in a mouse xenograft model.
References
Application Notes and Protocols for Alk5-IN-33 in a Xenograft Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-33 is a potent and selective, orally active inhibitor of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1] The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In the early stages of tumorigenesis, it acts as a tumor suppressor. However, in advanced cancers, TGF-β signaling can promote tumor progression, invasion, and metastasis. By inhibiting ALK5, the key signal transducer of the TGF-β pathway, this compound presents a promising therapeutic strategy for cancers dependent on this pathway. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a xenograft cancer model, specifically utilizing the A549 non-small cell lung cancer cell line.
Mechanism of Action
This compound selectively targets the kinase activity of ALK5. In the canonical TGF-β signaling pathway, the binding of TGF-β to its type II receptor (TβRII) recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. This phosphorylation event is critical for the formation of a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and invasion. This compound inhibits the phosphorylation of SMAD2, thereby blocking the entire downstream signaling cascade.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/Model | Source |
| IC₅₀ | ≤10 nM | ALK5 | MedChemExpress[1] |
| In Vivo Activity | Dose-dependent reduction of phospho-SMAD2 | A549 Xenograft Model | MedChemExpress, Patent WO2022126133A1[1][2] |
| Effective In Vivo Dose Range (for p-SMAD2 reduction) | 10-100 mg/kg (single dose, oral gavage) | A549 Xenograft Model | MedChemExpress, Patent WO2022126133A1[1][2] |
Experimental Protocols
A549 Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous A549 xenograft model in immunodeficient mice and a subsequent efficacy study with this compound.
Materials:
-
A549 human non-small cell lung cancer cell line
-
DMEM or F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture A549 cells in a 37°C, 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.
-
Cell Preparation for Implantation:
-
Harvest A549 cells using trypsin-EDTA.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 4 x 10⁷ cells/mL.[2] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 4 million A549 cells) into the right flank of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Palpate the injection site twice weekly.
-
Once tumors are palpable, measure the tumor volume using calipers at least twice a week. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 10, 50, 75, and 100 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage daily.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, western blotting for p-SMAD2).
-
Pharmacodynamic Analysis of p-SMAD2 Inhibition
This protocol is designed to confirm the in vivo target engagement of this compound.
Procedure:
-
Establish A549 xenograft tumors in nude mice as described above.
-
Once tumors reach a suitable size (e.g., 200-300 mm³), administer a single oral dose of this compound (10, 50, 75, or 100 mg/kg) or vehicle to different groups of mice.[1]
-
At a predetermined time point after dosing (e.g., 2-4 hours), euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumors in liquid nitrogen or process for protein extraction.
-
Perform Western blot analysis on the tumor lysates to detect the levels of phosphorylated SMAD2 (p-SMAD2) and total SMAD2.
-
Quantify the band intensities to determine the dose-dependent reduction in p-SMAD2 levels relative to total SMAD2 and the vehicle control.
Logical Relationships in Experimental Design
The successful execution of a xenograft study with this compound relies on the logical relationship between several key experimental components.
Conclusion
This compound is a promising therapeutic agent for cancers driven by the TGF-β signaling pathway. The provided protocols for an A549 xenograft model offer a robust framework for evaluating the in vivo efficacy and pharmacodynamic properties of this compound. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of this compound in oncology.
References
Application Notes and Protocols: Assessing the Efficacy of Alk5-IN-33 in Primary Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Dysregulation of this pathway is implicated in various pathologies such as cancer and fibrosis.[2][4] TGF-β initiates signaling by binding to a complex of type II (TβRII) and type I (TβRI) serine/threonine kinase receptors.[5][6][7] The type I receptor, Activin receptor-like kinase 5 (ALK5), is a key mediator in this pathway.[2][7] Upon activation by TβRII, ALK5 phosphorylates the intracellular effector proteins Smad2 and Smad3.[2][5][7] These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[1][5][7]
Alk5-IN-33 is a selective and orally active inhibitor of ALK5 with a reported IC50 of ≤10 nM.[8] By blocking the kinase activity of ALK5, this compound prevents the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream signaling cascade.[2] These application notes provide detailed protocols to assess the efficacy of this compound in primary cell lines by measuring its impact on key downstream events of the TGF-β/ALK5 pathway.
Signaling Pathway and Experimental Overview
To effectively assess the efficacy of this compound, a multi-faceted approach is recommended. This involves confirming target engagement by analyzing the phosphorylation status of Smad proteins, quantifying changes in the expression of TGF-β target genes, and evaluating the functional consequences on cellular processes like proliferation and migration.
Experimental Protocols
Primary Cell Culture and Treatment
This protocol provides a general guideline. Optimal conditions, including cell seeding density and TGF-β1 concentration, should be determined empirically for each primary cell line.
Materials:
-
Primary cells of interest (e.g., human dermal fibroblasts, lung epithelial cells)
-
Appropriate complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Recombinant Human TGF-β1
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture plates/flasks
Procedure:
-
Culture primary cells according to standard protocols until they reach 80-90% confluency.[9]
-
For experiments, seed cells in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for proliferation assays). Allow cells to adhere overnight.
-
Prior to treatment, starve the cells by replacing the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 18-24 hours.[10] This reduces basal signaling.
-
Prepare treatment media. First, pre-treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours.
-
Following pre-treatment, add TGF-β1 (a typical concentration is 5-10 ng/mL) to the designated wells.[10]
-
Incubate for the desired duration based on the endpoint assay:
Protocol: Western Blot for Phospho-Smad2/3
This assay directly measures the inhibition of ALK5 kinase activity by quantifying the levels of phosphorylated Smad2/3.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails[10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), Rabbit anti-Total Smad2/3, and anti-β-actin or GAPDH (loading control).[13]
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[10]
-
Add ice-cold lysis buffer with protease/phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.[10]
-
Centrifuge at ~14,000 x g for 15-20 minutes at 4°C. Collect the supernatant.[10]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts (typically load 20-30 µg per lane) with Laemmli sample buffer and heat at 95°C for 5 minutes.[10]
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against p-Smad2/3 overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for Total Smad2/3 and a loading control.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
Protocol: Quantitative PCR (qPCR) for TGF-β Target Genes
This assay measures the functional downstream consequence of ALK5 inhibition on gene transcription.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR Master Mix
Procedure:
-
Following cell treatment, lyse cells directly in the culture dish and isolate total RNA using a commercial kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.
-
Perform qPCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[16]
Protocol: Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of this compound on cell viability and proliferation.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol or DMSO)[17]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight, then starve and treat with TGF-β1 and/or this compound as described previously. Incubate for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[17]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol: Cell Migration (Transwell) Assay
This assay, also known as a Boyden chamber assay, evaluates the effect of ALK5 inhibition on cell migration towards a chemoattractant.
Materials:
-
24-well plates with Transwell inserts (typically 8 µm pore size)[9]
-
Chemoattractant (e.g., medium with 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
Procedure:
-
Rehydrate the Transwell insert membranes with serum-free medium.[18]
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant.[9]
-
Harvest and resuspend the treated cells in serum-free medium at a concentration of 1x10^5 cells/mL.[9]
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for a period determined by the cell type's migratory capacity (e.g., 4-24 hours).[9][18]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[9]
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in fixation solution for 10-15 minutes.[9]
-
Stain the cells with Crystal Violet for 20-30 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated, stained cells in several representative fields of view under a microscope.
Data Presentation
Quantitative data from the described protocols should be summarized for clarity and comparison.
Table 1: Inhibition of TGF-β1-induced Smad2/3 Phosphorylation
| Treatment | This compound (nM) | p-Smad2/3 / Total Smad2/3 (Relative Densitometry) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 1.0 | 0% |
| TGF-β1 (5 ng/mL) | 0 | 8.5 | - |
| TGF-β1 + this compound | 1 | 6.2 | 30.7% |
| TGF-β1 + this compound | 10 | 2.1 | 85.3% |
| TGF-β1 + this compound | 100 | 1.2 | 97.3% |
| TGF-β1 + this compound | 1000 | 1.1 | 98.7% |
Data are representative. IC50 can be calculated from the dose-response curve.
Table 2: Relative mRNA Expression of TGF-β Target Gene SERPINE1
| Treatment | This compound (nM) | Fold Change vs. Vehicle Control |
|---|---|---|
| Vehicle Control | - | 1.0 |
| TGF-β1 (5 ng/mL) | 0 | 15.2 |
| TGF-β1 + this compound | 10 | 7.3 |
| TGF-β1 + this compound | 100 | 1.8 |
Data are representative, normalized to a housekeeping gene.
Table 3: Effect of this compound on Cell Viability/Proliferation
| Treatment | This compound (nM) | Absorbance (570 nm) | % Viability vs. Control |
|---|---|---|---|
| Vehicle Control | - | 1.25 | 100% |
| TGF-β1 (5 ng/mL) | 0 | 0.88 | 70.4% |
| TGF-β1 + this compound | 100 | 1.19 | 95.2% |
Results may vary depending on whether TGF-β is growth-inhibitory or stimulatory for the specific primary cell line.[19]
Table 4: Inhibition of TGF-β1-induced Cell Migration
| Treatment | This compound (nM) | Average Migrated Cells per Field | % Inhibition of Migration |
|---|---|---|---|
| Vehicle Control | - | 25 | - |
| TGF-β1 (5 ng/mL) | 0 | 180 | 0% |
| TGF-β1 + this compound | 100 | 45 | 87.1% |
Migration is calculated relative to the TGF-β1 stimulated group.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Assessment of the effectiveness of the peptide inhibitor homologous to the transforming growth factor β cytokine blocking the TGFβRI/TGFβRII receptor complex—pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anygenes.com [anygenes.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 11. Expression profiling of genes regulated by TGF-beta: Differential regulation in normal and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-β signaling is an effective target to impair survival and induce apoptosis of human cholangiocarcinoma cells: A study on human primary cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. origene.com [origene.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 18. clyte.tech [clyte.tech]
- 19. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]
Preparation of ALK5 Inhibitor Stock Solutions for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation of stock solutions of ALK5 inhibitors, specifically focusing on the widely used compound commonly known as ALK5 Inhibitor II, RepSox, or E 616452. This small molecule is a potent and selective inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5). Proper preparation of stock solutions is critical for ensuring accurate and reproducible results in both in vitro and in vivo experiments. These guidelines cover the essential information regarding the inhibitor's properties, solubility, and step-by-step protocols for preparing and storing stock solutions.
ALK5 Inhibitor Profile
ALK5 is a serine/threonine kinase receptor that plays a pivotal role in the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 signaling cascade is implicated in various pathologies, such as cancer and fibrosis. ALK5 inhibitors block the kinase activity of ALK5, thereby preventing the phosphorylation of downstream mediators like SMAD2 and SMAD3, and modulating gene expression.
A noteworthy ALK5 inhibitor, frequently referred to in scientific literature and available from various suppliers, is identified by the CAS number 446859-33-2. While the name "Alk5-IN-33" was used in the query, the predominant and more specific identifiers for this compound are ALK5 Inhibitor II or RepSox . For clarity and accuracy, this document will use these recognized names.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative information for ALK5 Inhibitor II (RepSox).
| Property | Value | Source(s) |
| CAS Number | 446859-33-2 | [1][2][][4][5][6] |
| Molecular Formula | C₁₇H₁₃N₅ | [1][2][6] |
| Molecular Weight | 287.32 g/mol | [1][2][6] |
| IC₅₀ (ALK5) | 4 nM (autophosphorylation), 18 nM (cellular assay), 23 nM (binding) | [2][4] |
| Solubility in DMSO | ≥ 5 mg/mL | [1][2][][4] |
| Solubility in Methanol | ~5 mg/mL | [1][2] |
| Solubility in Ethanol | ~1 mg/mL | [4] |
| Storage (Solid) | 2-8°C or -20°C | [2] |
| Storage (Stock Solution) | -20°C for up to 6 months | [1][2] |
Signaling Pathway
ALK5 inhibitors exert their effects by interrupting the canonical TGF-β signaling pathway. The diagram below illustrates the mechanism of action.
Caption: TGF-β signaling and ALK5 inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of ALK5 Inhibitor II (RepSox) stock solutions for in vitro and potential in vivo applications.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
Materials:
-
ALK5 Inhibitor II (RepSox) powder (CAS 446859-33-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of ALK5 Inhibitor II powder to room temperature to prevent condensation.
-
Weighing the Compound: Carefully weigh out the desired amount of the inhibitor powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.873 mg of the compound (Molecular Weight = 287.32 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the 1 mL of 10 mM example, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 6 months.[1][2]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM ALK5 Inhibitor II DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[6] For example, a 1:1000 dilution of a 10 mM stock to a 10 µM working solution results in a final DMSO concentration of 0.1%.
-
Application: Add the final working solution to your cell cultures as required by your experimental design.
Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing and using ALK5 inhibitor stock solutions.
Caption: Stock solution preparation workflow.
Concluding Remarks
The protocols and data provided in these application notes are intended to guide researchers in the effective preparation and use of ALK5 Inhibitor II (RepSox) stock solutions. Adherence to these guidelines will help ensure the integrity and reproducibility of experimental outcomes. It is always recommended to consult the specific product datasheet from your supplier for any lot-specific information. As with any chemical, appropriate personal protective equipment should be worn during handling.
References
Application Notes and Protocols: Combining Alk5-IN-33 with Other Inhibitors in Co-Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alk5-IN-33 and Combination Therapy
This compound is a potent and selective, orally active inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5), with an IC50 of ≤10 nM.[1][2] ALK5 is a critical serine/threonine kinase that mediates signaling by Transforming Growth Factor-β (TGF-β), a cytokine with a dual role in cancer. In early-stage cancers, TGF-β can act as a tumor suppressor, while in advanced malignancies, it often promotes tumor progression, invasion, metastasis, and immunosuppression.
By inhibiting ALK5, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby disrupting the canonical TGF-β signaling pathway.[1] This mechanism provides a strong rationale for its use in oncology, particularly in combination with other therapeutic agents. The goal of co-treatment strategies is to achieve synergistic effects, overcome drug resistance, and enhance therapeutic efficacy. Potential combination partners for this compound include other targeted therapies (e.g., EGFR or MAPK pathway inhibitors) and immune checkpoint inhibitors. Preclinical studies with similar ALK5 inhibitors have shown promising synergistic effects when combined with anti-PD-L1 and anti-PD-1 antibodies, leading to significant tumor growth inhibition.
These application notes provide a comprehensive guide for designing and conducting co-treatment studies involving this compound, from initial synergy screening to downstream mechanistic analysis.
Signaling Pathways and Rationale for Combination
The TGF-β/ALK5 signaling pathway is intricately linked with other major signaling cascades that regulate cell proliferation, survival, and immune responses. Understanding this crosstalk is essential for designing rational drug combinations.
Canonical TGF-β/ALK5 Signaling Pathway
TGF-β ligands bind to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes.
Crosstalk with EGFR and MAPK Signaling Pathways
The TGF-β and Epidermal Growth Factor Receptor (EGFR) signaling pathways are known to engage in crosstalk. TGF-β can transactivate the EGFR, leading to the activation of downstream pathways like the MAPK/ERK cascade. This can contribute to cell migration and invasion. Combining an ALK5 inhibitor like this compound with an EGFR or MEK/ERK inhibitor could therefore offer a synergistic anti-cancer effect.
References
Application Notes and Protocols for Western Blot Analysis of p-SMAD2 Following Alk5-IN-33 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-beta (TGF-β) signaling plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in various pathologies, notably fibrosis and cancer. A key step in the canonical TGF-β pathway is the activation of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5). Upon ligand binding, ALK5 phosphorylates the transcription factor SMAD2 at Ser465/467. This phosphorylation event is critical for the subsequent nuclear translocation of SMAD2 and the regulation of target gene expression.
Alk5-IN-33 is a potent and selective small molecule inhibitor of ALK5, with a reported IC50 of ≤10 nM. By inhibiting the kinase activity of ALK5, this compound is expected to block the downstream phosphorylation of SMAD2. This application note provides a detailed protocol for performing a Western blot to detect and quantify the inhibition of SMAD2 phosphorylation (p-SMAD2) in cultured cells following treatment with this compound.
Signaling Pathway
The canonical TGF-β signaling cascade leading to SMAD2 phosphorylation is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 then phosphorylates SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus to regulate gene expression. This compound directly inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2.
Application Notes: Immunohistochemical Analysis of TGF-beta Pathway Modulation by Alk5-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is implicated in various pathologies such as cancer and fibrosis, making it a key target for therapeutic intervention.[1][3] The canonical pathway signals through serine/threonine kinase receptors, primarily the Type I receptor ALK5 (Activin receptor-like kinase 5), and downstream intracellular mediators, the SMAD proteins.[4][5] Upon activation by the TGF-β ligand, ALK5 phosphorylates SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate target gene transcription.[1][6]
Alk5-IN-33 is a selective, orally active inhibitor of ALK5 with an IC₅₀ of ≤10 nM.[7] By specifically blocking the kinase activity of ALK5, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade.[1][8] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and phosphorylation status of key pathway markers within the tissue context, providing crucial insights into the pharmacodynamic effects of inhibitors like this compound. These notes provide detailed protocols for using IHC to assess the activity of the TGF-β pathway and its modulation by this compound.
TGF-β Signaling Pathway Overview
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its Type II receptor (TβRII).[4][9] This leads to the recruitment and phosphorylation of the Type I receptor, ALK5, activating its kinase domain.[4][6] Activated ALK5 then phosphorylates the receptor-activated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5][10] These phosphorylated R-SMADs form a complex with the common mediator SMAD4 (Co-SMAD), which translocates into the nucleus to regulate the transcription of target genes.[6]
Mechanism of Action: this compound
This compound functions by competitively binding to the ATP-binding pocket of the ALK5 kinase domain, preventing its autophosphorylation and subsequent phosphorylation of SMAD2 and SMAD3.[1][11] This effectively halts the signal transduction cascade at a critical early step. The primary pharmacodynamic marker for assessing this compound activity in situ is the reduction of phosphorylated SMAD2/3 (p-SMAD2/3) in the nucleus of target cells.
Quantitative Data Summary
The efficacy of this compound in modulating the TGF-β pathway has been demonstrated in preclinical models. A key study in an A549 xenograft mouse model showed a dose-dependent reduction in phospho-SMAD2 (p-SMAD2) levels following a single oral administration.[7][8] This data highlights the utility of p-SMAD2 as a pharmacodynamic biomarker for assessing target engagement.
| Table 1: In Vivo Efficacy of this compound in A549 Xenograft Model | |
| Animal Model | Female athymic nude mice with A549 xenografts[8] |
| Compound | This compound (Compound EX-10)[8] |
| Administration | Single oral gavage (i.g.)[8] |
| Dosage | 10, 50, 75, and 100 mg/kg[8] |
| Biomarker | Phospho-SMAD2 (p-SMAD2)[8] |
| Result | Reduced p-SMAD2 levels in a dose-dependent fashion[8] |
Experimental Protocols
Protocol 1: IHC Staining for Phospho-SMAD2/3 in FFPE Tissues
This protocol provides a standardized method for the detection of phosphorylated SMAD2/3, a key downstream indicator of ALK5 activity, in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
| Table 2: Materials and Reagents | |
| Primary Antibody | Rabbit anti-p-SMAD2 (Ser465/467)/SMAD3 (Ser423/425)[12][13] |
| Antigen Retrieval | Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0) |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol or PBS[14] |
| Blocking Buffer | 10% Normal Goat Serum with 1% BSA in TBS[14] |
| Secondary Antibody | HRP-conjugated Goat Anti-Rabbit IgG[15] |
| Detection System | DAB (3,3'-Diaminobenzidine) Chromogen Kit[16] |
| Counterstain | Hematoxylin[15] |
| Wash Buffer | Tris-Buffered Saline (TBS) with 0.025% Triton X-100[14] |
| Other Reagents | Xylene, Ethanol (graded series), DPX Mounting Medium |
IHC Staining Workflow
Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 10 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x 5 min), 95% (1x 5 min), 70% (1x 5 min).
-
Rinse thoroughly in distilled water.[15]
-
-
Antigen Retrieval:
-
Place slides in a staining jar filled with Citrate Buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides in TBS.
-
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking buffer (e.g., 10% Normal Goat Serum in TBS) for 1 hour at room temperature.[14] This serum should be from the same species as the secondary antibody.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer from slides without rinsing.
-
Apply the primary anti-p-SMAD2/3 antibody diluted in TBS with 1% BSA. A typical starting dilution is 1:50 - 1:200.[12]
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3 times for 5 minutes each in TBS wash buffer.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.[14]
-
-
Signal Detection:
-
Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in Xylene and mount with a permanent mounting medium.[15]
-
Data Analysis and Interpretation
-
Qualitative Assessment: Observe the subcellular localization of the p-SMAD2/3 signal. In active TGF-β signaling, a strong nuclear and/or cytoplasmic stain is expected.[17] Treatment with this compound should lead to a marked reduction in nuclear staining, indicating successful inhibition of SMAD2/3 phosphorylation and nuclear translocation.
-
Quantitative Assessment: The staining intensity and percentage of positive cells can be scored to provide semi-quantitative data.[17][18] This can be done manually by a pathologist or using image analysis software. Common scoring methods include the H-score, which combines intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.[17] A statistically significant decrease in the average H-score in the this compound treated group compared to the vehicle control group would demonstrate target engagement and efficacy.
Troubleshooting
| Table 3: Common IHC Troubleshooting | ||
| Problem | Possible Cause | Suggested Solution |
| No Signal | Inactive primary/secondary antibody | Use fresh, properly stored antibodies; check dilutions. |
| Improper antigen retrieval | Optimize retrieval buffer (pH) and heating time/temperature. | |
| Omission of a step | Carefully review the protocol steps. | |
| High Background | Non-specific antibody binding | Increase blocking time; use serum from the secondary host species.[14] |
| Endogenous peroxidase activity | Ensure peroxidase blocking step is performed correctly.[14] | |
| Too high antibody concentration | Titrate primary and secondary antibodies to optimal dilution. | |
| Overstaining | Incubation times too long | Reduce incubation times for antibody or DAB substrate. |
| Antibody concentration too high | Further dilute the primary/secondary antibody. |
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. TGFβ-stimulated Smad1/5 phosphorylation requires the ALK5 L45 loop and mediates the pro-migratory TGFβ switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 13. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Recombinant Monoclonal Antibody (ST0493) (MA5-56386) [thermofisher.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. Biomarkers of TGF-β Signaling Pathway and Prognosis of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical Expression of TGF-Β1, SMAD4, SMAD7, TGFβRII and CD68-Positive TAM Densities in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alk5-IN-33 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alk5-IN-33. The information is designed to address common challenges, particularly those related to solubility in aqueous solutions during experimental procedures.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Problem: Precipitate forms when preparing aqueous working solutions from an this compound stock.
This is a common issue for many small molecule kinase inhibitors, which are often hydrophobic in nature. The following steps can help troubleshoot and resolve precipitation problems.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Verify Stock Solution Integrity | Ensure your DMSO stock of this compound is fully dissolved. If crystals are visible, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. Centrifuge the vial briefly before opening to ensure all material is at the bottom. | A clear, homogenous stock solution. |
| 2. Optimize Dilution Method | When diluting the DMSO stock into your aqueous buffer or cell culture medium, add the stock solution dropwise to the vortexing aqueous solution. Avoid adding the aqueous solution to the DMSO stock, as this can cause the compound to crash out of solution. | Minimized local concentration gradients, preventing immediate precipitation. |
| 3. Lower Final Concentration | If precipitation persists, try preparing a more dilute working solution. Some compounds have limited solubility in aqueous environments, even with a small percentage of DMSO. | A clear working solution, though a higher volume may be needed for your experiment. |
| 4. Use a Surfactant | For in vitro assays, consider adding a small amount of a non-ionic surfactant, such as Tween® 20 (0.01-0.1%), to your aqueous buffer to help maintain solubility. | Improved stability of the compound in the aqueous solution. |
| 5. pH Adjustment | The solubility of a compound can be pH-dependent. While specific data for this compound is limited, you can empirically test the solubility in buffers with slightly different pH values (e.g., pH 6.5, 7.4, 8.0) to see if it improves. | Identification of a more suitable pH range for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on information for similar ALK5 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. For another ALK5 inhibitor, a solubility of up to 28.73 mg/mL in DMSO has been reported.
Q2: I'm seeing precipitation in my cell culture media after adding this compound. What can I do?
A2: Precipitation in cell culture media can be toxic to cells and will lead to inaccurate experimental results. Here are some steps to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be cytotoxic.
-
Pre-warm Media: Pre-warm your cell culture media to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium to gradually lower the concentration.
-
Serum Presence: The presence of serum (e.g., FBS) in the culture medium can sometimes help to stabilize hydrophobic compounds.
Q3: Can I prepare and store aqueous solutions of this compound?
A3: It is generally not recommended to prepare and store aqueous solutions of hydrophobic small molecules for extended periods. These solutions are prone to precipitation over time, especially with freeze-thaw cycles. It is best practice to prepare fresh aqueous working solutions from your DMSO stock for each experiment.
Q4: What is the known solubility of this compound?
| Solvent | Solubility |
| DMSO | ~28.73 mg/mL |
| Ethanol | ~5.75 mg/mL |
Note: This data is for a different, though related, compound and should be used as a general guideline.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (CAS 2785430-89-7, MW: 413.48), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock, you would need 4.135 mg of this compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound DMSO stock, pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS).
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock and bring it to room temperature.
-
In a sterile tube, add 999 µL of the pre-warmed cell culture medium.
-
While gently vortexing the medium, add 1 µL of the 10 mM DMSO stock to the medium.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use this 10 µM working solution immediately in your cell-based assays.
-
Visualizations
Caption: TGF-β signaling cascade via the ALK5 receptor.
Caption: A logical workflow for resolving this compound precipitation issues.
How to improve Alk5-IN-33 stability in cell culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Alk5-IN-32, a selective and potent inhibitor of the TGF-β type I receptor kinase ALK5.
Frequently Asked Questions (FAQs)
Q1: What is Alk5-IN-33 and what is its mechanism of action?
This compound is a selective, orally active small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor. It functions by competing with ATP for the binding site in the ALK5 kinase domain, thereby preventing the phosphorylation of its downstream substrates, Smad2 and Smad3. This inhibition blocks the canonical TGF-β signaling pathway, which is involved in a multitude of cellular processes including cell growth, differentiation, and fibrosis. This compound has an IC50 value of ≤10 nM for ALK5.[1]
Q2: What are the common challenges when working with this compound in cell culture?
The most frequently encountered issue with this compound and similar hydrophobic small molecule inhibitors is poor aqueous solubility, which can lead to precipitation in cell culture medium. This instability can result in an unknown and inconsistent final concentration of the active compound in your experiment, leading to a lack of reproducible results. Other challenges may include potential cytotoxicity at high concentrations and the need to carefully control the final concentration of the solvent (typically DMSO).
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.[2] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q4: How can I determine the actual concentration and stability of this compound in my cell culture medium?
The most accurate method to determine the concentration and stability of a small molecule in cell culture medium is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[3] This allows for the quantification of the compound over time and the detection of any potential degradation products.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon addition to cell culture medium.
-
Cause: this compound is likely a hydrophobic compound with low aqueous solubility. When a concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution and form a precipitate.
-
Solution:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally ≤ 0.1%, to minimize solvent-induced toxicity and solubility issues.
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock in culture medium (with serum, if applicable) before adding to the final cell culture plate. This gradual dilution can sometimes prevent abrupt precipitation.
-
Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the inhibitor.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can help to solubilize hydrophobic compounds through binding to albumin.
-
Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable co-solvents or excipients. However, these should be carefully tested for their effects on the cells and the activity of the inhibitor.
-
Issue 2: Inconsistent or lack of expected biological effect.
-
Cause: This could be due to the instability of this compound in the medium, leading to a lower effective concentration than intended. It could also be due to degradation of the compound over the course of a long-term experiment.
-
Solution:
-
Confirm Compound Activity: Before extensive experiments, perform a dose-response curve to confirm the activity of your batch of this compound.
-
Assess Stability: If possible, use HPLC-MS to determine the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
Replenish Medium: For long-term experiments (e.g., several days), consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a more consistent concentration.
-
Minimize Light Exposure: Some small molecules are light-sensitive. Protect your stock solutions and experimental plates from direct light.
-
Data Presentation
Table 1: Solubility of ALK5 Inhibitors in Common Solvents
| Inhibitor | Solvent | Solubility | Reference |
|---|---|---|---|
| ALK5 Inhibitor II | DMSO | 10 mg/mL | --INVALID-LINK-- |
| Ethanol | 1 mg/mL | --INVALID-LINK-- | |
| DMF | 12.5 mg/mL | --INVALID-LINK-- | |
| SB-525334 | DMSO | Not specified | --INVALID-LINK-- |
| this compound | DMSO | Not specified | --INVALID-LINK-- |
Table 2: Troubleshooting Summary for this compound Instability
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Precipitation | Poor aqueous solubility | Lower final DMSO concentration, use serial dilutions, increase serum. |
| Inconsistent Effect | Compound degradation/instability | Assess stability with HPLC-MS, replenish medium for long-term assays. |
| Cellular Toxicity | High DMSO or compound concentration | Perform dose-response to find optimal concentration, keep DMSO ≤ 0.1%. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Prepare a Concentrated Stock Solution: Dissolve the solid this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Gently vortex or sonicate to ensure complete dissolution.
-
Store Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution of the inhibitor in pre-warmed complete cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you can make a 1:100 intermediate dilution in medium (to 100 µM).
-
Prepare Final Working Concentration: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the final desired concentration. Gently mix the plate.
-
Control Group: Always include a vehicle control group in your experiments, which contains the same final concentration of DMSO as the wells treated with the highest concentration of this compound.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium using HPLC-MS
-
Preparation: Prepare this compound in your specific cell culture medium (with and without serum) at the final working concentration.
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Incubation: Incubate the medium containing the inhibitor at 37°C in a cell culture incubator.
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Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Sample Preparation: At each time point, precipitate proteins from the medium sample (e.g., by adding a cold organic solvent like acetonitrile). Centrifuge to pellet the precipitate.
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Analysis: Analyze the supernatant by HPLC-MS to quantify the remaining concentration of this compound.
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Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile in the medium.
Visualizations
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Optimizing Alk5-IN-33 Incubation Time
Welcome to the technical support center for Alk5-IN-33. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the incubation time of this compound for maximum therapeutic effect in their experiments.
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a selective, orally active inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] It functions by blocking the kinase activity of ALK5, which is a critical step in the Transforming Growth factor-β (TGF-β) signaling pathway.[1] By inhibiting ALK5, this compound prevents the phosphorylation of downstream signaling molecules called SMAD2 and SMAD3.[1] This disruption of the signaling cascade ultimately leads to a reduction in the transcription of TGF-β-responsive genes, which are often involved in processes like fibrosis and cancer progression.[1]
What is the TGF-β/ALK5 signaling pathway?
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor on the cell surface. This binding event recruits and activates the type I receptor, ALK5, through phosphorylation. The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates into the nucleus to regulate the expression of target genes.
Why is determining the optimal incubation time for this compound crucial?
The optimal incubation time is critical for achieving maximal and specific inhibition of ALK5. Insufficient incubation may lead to an underestimation of the inhibitor's potency, while excessively long incubation periods can result in off-target effects or cellular toxicity, confounding the experimental results. The ideal incubation time ensures that the inhibitor has reached its target and exerted its effect to a measurable degree without causing secondary, unwanted cellular responses.
Troubleshooting Guide
Issue 1: No or low inhibitory effect observed.
Possible Cause 1: Suboptimal Incubation Time.
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Solution: The effect of kinase inhibitors is time-dependent. It is essential to perform a time-course experiment to determine the optimal incubation period. This involves treating cells with this compound for varying durations (e.g., 30 minutes, 1, 2, 6, 12, and 24 hours) and then assessing the downstream effects, such as the phosphorylation status of SMAD2/3.
Possible Cause 2: Incorrect Inhibitor Concentration.
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Solution: Ensure you are using an appropriate concentration of this compound. While the IC50 is a useful starting point, the optimal concentration can vary between cell lines and experimental conditions. A dose-response experiment is recommended to determine the effective concentration in your specific system.
Possible Cause 3: Compound Instability.
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Solution: Small molecule inhibitors can be unstable in cell culture media over long incubation periods.[2][3] Consider the stability of this compound in your experimental media. If instability is suspected, you can perform a stability test using methods like LC-MS/MS to measure the compound's concentration over time in the culture media.[2]
Issue 2: High cell death or signs of toxicity.
Possible Cause 1: Off-target Effects.
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Solution: At higher concentrations or with prolonged incubation, kinase inhibitors can exhibit off-target effects, leading to cytotoxicity.[4][5] To mitigate this, use the lowest effective concentration of this compound as determined by your dose-response experiments. It is also advisable to compare the effects of this compound with other ALK5 inhibitors that have different chemical scaffolds to confirm that the observed phenotype is due to on-target inhibition.
Possible Cause 2: Solvent Toxicity.
-
Solution: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your specific cell line (usually <0.5%). Always include a vehicle control (cells treated with the solvent alone) in your experiments.
Possible Cause 3: Prolonged Inhibition of a Critical Pathway.
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Solution: The TGF-β pathway is involved in numerous cellular processes, and its long-term inhibition can be detrimental to cell health.[6] Perform cell viability assays, such as MTT or trypan blue exclusion assays, in parallel with your functional assays to monitor the health of your cells throughout the incubation period.[7][8]
Issue 3: Inconsistent results between experiments.
Possible Cause 1: Variation in Cell Culture Conditions.
-
Solution: Ensure consistency in cell density, passage number, and serum concentration, as these factors can influence cellular signaling and the response to inhibitors.
Possible Cause 2: Degradation of the Inhibitor.
-
Solution: Proper storage of the this compound stock solution is crucial. Store it at the recommended temperature and protect it from light to prevent degradation. Prepare fresh dilutions for each experiment from a frozen stock.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general workflow for determining the optimal incubation time of this compound by measuring the inhibition of SMAD2/3 phosphorylation.
Materials:
-
Cells responsive to TGF-β signaling
-
This compound
-
Recombinant TGF-β1
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Antibodies for phospho-SMAD2/3 and total SMAD2/3
-
Western blot or ELISA reagents
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-16 hours prior to treatment.
-
Inhibitor Pre-incubation: Add this compound at a fixed, effective concentration to the cells at different time points (e.g., 24h, 12h, 6h, 2h, 1h, 30 min) before TGF-β stimulation. Include a vehicle control.
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TGF-β Stimulation: Add TGF-β1 (e.g., 10 ng/mL) to the culture medium for a short period (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.[9]
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Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them using a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[9]
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Analysis: Determine the levels of phosphorylated SMAD2/3 and total SMAD2/3 using Western blotting or ELISA.[10]
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Data Interpretation: Plot the ratio of p-SMAD2/3 to total SMAD2/3 against the incubation time with this compound. The optimal incubation time is the shortest duration that achieves the maximal inhibitory effect.
Data Presentation:
| Incubation Time (hours) | p-SMAD2/3 Level (Relative Units) | Total SMAD2/3 Level (Relative Units) | Ratio (p-SMAD/Total SMAD) | % Inhibition |
| 0 (TGF-β only) | 1.00 | 1.00 | 1.00 | 0 |
| 0.5 | 0.60 | 1.02 | 0.59 | 41 |
| 1 | 0.35 | 0.98 | 0.36 | 64 |
| 2 | 0.20 | 1.01 | 0.20 | 80 |
| 6 | 0.15 | 0.99 | 0.15 | 85 |
| 12 | 0.14 | 1.03 | 0.14 | 86 |
| 24 | 0.15 | 0.97 | 0.15 | 85 |
Protocol 2: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of this compound.
Materials:
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Cells of interest
-
This compound
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MTT reagent or other viability assay kit
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96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired incubation times (as determined from the time-course experiment). Include a vehicle control and a positive control for cell death.
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Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Data Presentation:
| This compound Conc. (nM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
| 0 (Vehicle) | 100 | 100 |
| 1 | 99 | 98 |
| 10 | 98 | 95 |
| 100 | 95 | 88 |
| 1000 | 85 | 70 |
| 10000 | 60 | 45 |
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 10. synexagroup.com [synexagroup.com]
Potential off-target effects of Alk5-IN-33 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Alk5-IN-33 in kinase assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective and orally active inhibitor of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Its primary target is ALK5, for which it has an IC50 value of ≤10 nM.[1] By inhibiting ALK5, this compound blocks the downstream signaling of the TGF-β pathway, specifically the phosphorylation of SMAD2.[1]
Q2: Is there any information on the broader selectivity profile of this compound?
Based on publicly available information, a detailed kinome scan profiling the activity of this compound against a wide range of kinases has not been published. While it is described as a "selective" ALK5 inhibitor, comprehensive quantitative data on its interactions with other kinases is limited.
Q3: Are there known off-target effects for other ALK5 inhibitors that could be relevant for this compound?
Yes, studies of other ALK5 inhibitors have revealed potential off-target activities. For example, the well-characterized ALK5 inhibitor SB-431542 also inhibits ALK4 and ALK7, which are other type I receptors in the TGF-β superfamily.[2] It is important to consider that off-target effects can be inhibitor-specific and may not directly translate to this compound. Without a specific selectivity profile for this compound, it is recommended to interpret experimental results with caution and consider the possibility of effects on related kinases.
Q4: What is the recommended approach to confirm that an observed cellular phenotype is due to ALK5 inhibition by this compound?
Kinase Selectivity Profile
While a comprehensive kinome scan for this compound is not publicly available, the table below summarizes the known inhibitory activity. Researchers should be aware that the absence of data for other kinases does not preclude potential interactions.
| Target Kinase | IC50 | Reference |
| ALK5 | ≤10 nM | [1] |
Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound. Potential off-target interactions with other signaling pathways are not depicted due to a lack of specific data.
Caption: TGF-β signaling pathway and inhibition by this compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype | Off-target effects: The inhibitor may be affecting other kinases besides ALK5. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Use a structurally unrelated ALK5 inhibitor to see if the same phenotype is observed. 3. Conduct rescue experiments with a constitutively active ALK5 mutant. 4. If available, test the effect of the inhibitor on cell lines known to be sensitive to the inhibition of potential off-target kinases. |
| Cellular context: The effect of ALK5 inhibition can be highly dependent on the cell type and its microenvironment. | 1. Thoroughly characterize the expression levels of TGF-β pathway components in your cell model. 2. Consider the crosstalk with other signaling pathways that might be dominant in your specific cellular context. | |
| Variability in kinase assay results | Assay conditions: Kinase assays are sensitive to ATP concentration, enzyme and substrate quality, and incubation times. | 1. Ensure the ATP concentration in your assay is close to the Km value for ALK5 to accurately determine the IC50 of a competitive inhibitor. 2. Validate the activity of your recombinant ALK5 enzyme and the quality of the substrate. 3. Optimize incubation times to ensure the reaction is in the linear range. |
| Inhibitor solubility and stability: Poor solubility or degradation of this compound can lead to inaccurate results. | 1. Confirm the solubility of this compound in your assay buffer. 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Experimental Workflow for Troubleshooting
The following workflow can guide researchers in troubleshooting unexpected results when using this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Detailed Experimental Protocols
Protocol 1: ALK5 Kinase Inhibition Assay (General Radiometric Format)
This protocol is a general example of how to measure the inhibitory activity of a compound like this compound against ALK5.
-
Prepare Reagents:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
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Recombinant human ALK5 enzyme.
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Substrate: Casein or a specific peptide substrate for ALK5.
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[γ-³³P]ATP.
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This compound serial dilutions.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilution to a 96-well plate.
-
Add 10 µL of the ALK5 enzyme solution and incubate for 10 minutes at room temperature.
-
Add 10 µL of the substrate solution.
-
Initiate the reaction by adding 10 µL of [γ-³³P]ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding 30 µL of 3% phosphoric acid.
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Spot 10 µL of the reaction mixture onto a P30 filtermat.
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Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
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Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-SMAD2
This protocol can be used to assess the in-cell activity of this compound by measuring the phosphorylation of its direct downstream target, SMAD2.
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Cell Treatment:
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Plate cells and allow them to adhere overnight.
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Serum-starve the cells for 4-6 hours.
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Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
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Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation and collect the supernatant.
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Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with a primary antibody against phospho-SMAD2 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip and re-probe the membrane for total SMAD2 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-SMAD2 signal to total SMAD2 and the loading control.
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Compare the levels of phospho-SMAD2 in this compound-treated cells to the TGF-β1 stimulated control.
-
References
Troubleshooting inconsistent results with Alk5-IN-33 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Alk5-IN-33, a selective and orally active ALK5 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). It functions by blocking the kinase activity of ALK5, which is a critical step in the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] By inhibiting ALK5, this compound prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3, thereby blocking the translocation of the SMAD complex to the nucleus and the subsequent regulation of target gene transcription.[1]
Q2: What is the reported potency of this compound?
This compound has been reported to be a highly potent ALK5 inhibitor with an IC50 value of ≤10 nM in biochemical assays.
Q3: What are the common research applications for this compound?
Given its role in inhibiting the TGF-β/ALK5 pathway, this compound is utilized in studies investigating fibrosis, cancer progression, immune regulation, and other cellular processes where TGF-β signaling is implicated.[1][2] Dysregulation of this pathway is associated with various diseases, making ALK5 a significant therapeutic target.[3]
Q4: How should I prepare and store this compound?
For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, small molecule inhibitors are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C as recommended. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cellular effects.
Troubleshooting Inconsistent Results
Inconsistent results with this compound treatment can arise from various factors, from experimental setup to data interpretation. This guide provides a structured approach to troubleshoot common issues.
Problem 1: No or weak inhibition of TGF-β signaling.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range around the reported IC50 (≤10 nM) and extend it. |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Cellular Context | The cellular response to TGF-β and its inhibitors can be highly context-dependent.[5] Confirm that your cell line expresses ALK5 and is responsive to TGF-β stimulation. |
| Assay Sensitivity | Ensure your readout for TGF-β pathway activation (e.g., pSMAD2/3 Western blot, reporter assay) is sensitive enough to detect changes. Optimize your assay conditions, including antibody concentrations and incubation times. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and serum concentrations. Starve cells of serum before TGF-β stimulation and inhibitor treatment to reduce background signaling. |
| Inhibitor Preparation | Prepare fresh dilutions of this compound for each experiment to ensure consistent concentrations. Ensure complete dissolution of the compound in the solvent. |
| Timing of Treatment | Standardize the pre-incubation time with this compound before adding TGF-β. A pre-incubation of 1-2 hours is a common starting point. |
| Experimental Readout | For quantitative assays like Western blotting, ensure equal protein loading and use a reliable housekeeping protein for normalization. For reporter assays, ensure consistent transfection efficiency. |
Problem 3: Unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of kinase inhibitors can lead to off-target effects.[6] Use the lowest effective concentration determined from your dose-response experiments. |
| Cellular Toxicity | High concentrations of the inhibitor or the solvent (DMSO) can be toxic to cells.[7] Perform a cell viability assay (e.g., MTT, MTS, or LDH assay) to assess the cytotoxicity of this compound at your working concentrations.[8][9] |
| Non-Canonical Signaling | TGF-β can also signal through non-SMAD pathways (e.g., MAPK pathways).[10] Your observed effect might be due to the inhibition of ALK5's role in these pathways. Investigate key nodes of non-canonical pathways if your results are inconsistent with SMAD2/3 inhibition. |
| Use of Controls | Include appropriate controls in your experiments: a vehicle control (DMSO), a positive control (TGF-β stimulation alone), and potentially a negative control (a structurally related but inactive compound, if available). |
Data Presentation: Quantitative Summary
| Parameter | Value | Reference |
| Target | Activin Receptor-Like Kinase 5 (ALK5) | Generic ALK5 inhibitor information |
| IC50 | ≤10 nM | Vendor data for this compound |
| Activity | Orally active | Vendor data for this compound |
| In Vivo Efficacy | Dose-dependent reduction of p-SMAD2 in a mouse xenograft model (10-100 mg/kg) | Vendor data for this compound |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental system.
Protocol 1: In Vitro Inhibition of SMAD2/3 Phosphorylation
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
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Serum Starvation: Once cells have adhered, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours.
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Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
TGF-β Stimulation: Add recombinant TGF-β1 (a typical concentration is 5 ng/mL, but this should be optimized) to the culture medium and incubate for the desired time (e.g., 30-60 minutes for pSMAD2/3 analysis).
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Cell Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to detect phosphorylated SMAD2/3 and total SMAD2/3. Use a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
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Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
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MTT Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
TGF-β/ALK5 Signaling Pathway
Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Alk5-IN-33 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with the use of Alk5-IN-33 in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] By inhibiting the kinase activity of ALK5, this compound blocks the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway. This pathway plays a critical role in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.
Q2: Why does this compound exhibit cytotoxicity in some cell lines but not others?
A2: The cytotoxic effects of this compound are highly dependent on the cellular context and the specific biology of the cell line being studied. The TGF-β signaling pathway has a dual role in cell survival and apoptosis. In some cell types, TGF-β signaling promotes survival, and its inhibition can lead to programmed cell death (apoptosis). In other cell types, TGF-β itself can induce apoptosis, and in such cases, this compound might be expected to have a protective effect. The specific response of a cell line to this compound depends on its genetic background, the expression levels of TGF-β pathway components, and the influence of other active signaling pathways within the cell.
Q3: What are the typical signs of cytotoxicity that I should look for?
A3: Signs of cytotoxicity can include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing, which is characteristic of apoptosis.
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Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays such as MTT, MTS, or resazurin-based assays.
-
Increased Apoptosis: An increase in the percentage of apoptotic cells, which can be detected by assays such as Annexin V/PI staining or caspase activity assays.
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Decreased Proliferation Rate: A slower rate of cell division compared to untreated control cells.
Q4: What is a typical effective concentration range for this compound?
A4: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Generally, a starting point for dose-response studies could range from 10 nM to 10 µM. The IC50 (half-maximal inhibitory concentration) for ALK5 inhibition is reported to be ≤10 nM in biochemical assays, but higher concentrations may be required in cell-based assays to achieve the desired biological effect.[1]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the cell line to TGF-β pathway inhibition. | 1. Perform a detailed dose-response curve: Use a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the precise IC50 for cytotoxicity in your cell line. 2. Reduce the treatment duration: Shorter exposure times may be sufficient to achieve the desired inhibition of TGF-β signaling without inducing significant cell death. 3. Consider a different ALK5 inhibitor: If the therapeutic window for your cell line is too narrow with this compound, you may want to test other ALK5 inhibitors with potentially different off-target profiles or cellular uptake kinetics (e.g., SB431542, Galunisertib). |
| Off-target effects of this compound. | 1. Perform a kinase screen: If resources allow, a kinase profiling assay can identify other kinases that are inhibited by this compound at the concentrations you are using. 2. Use a structurally unrelated ALK5 inhibitor: Comparing the effects of this compound with another ALK5 inhibitor that has a different chemical scaffold can help to distinguish between on-target and off-target effects. 3. Rescue experiment: If a specific off-target is suspected, try to rescue the phenotype by activating the off-target pathway through other means. |
| Suboptimal cell culture conditions. | 1. Optimize cell density: Both very low and very high cell densities can increase sensitivity to cytotoxic agents. Ensure you are plating cells at an optimal density for your specific cell line. 2. Check the quality of your reagents: Ensure that your cell culture medium, serum, and other supplements are not contaminated and are of high quality. 3. Monitor for mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma. |
Issue 2: Inconsistent or unexpected results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in serum concentration. | 1. Use a consistent serum lot: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, including TGF-β, which can influence the cellular response to this compound. 2. Consider serum starvation: For short-term experiments, serum-starving the cells for a few hours before treatment can provide a more controlled baseline. However, prolonged serum starvation can itself induce stress and apoptosis. |
| Cell passage number. | 1. Use cells within a defined passage number range: High-passage number cells can exhibit altered phenotypes and drug responses. It is good practice to use cells that have been passaged a limited number of times. |
| Inaccurate inhibitor concentration. | 1. Prepare fresh stock solutions: Small molecule inhibitors can degrade over time. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them properly (e.g., at -20°C or -80°C in small aliquots). 2. Verify the final concentration: Double-check your calculations when diluting the stock solution to the final working concentration in your cell culture medium. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using a Resazurin-based Viability Assay
This protocol describes a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
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Sensitive cell line of interest
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Complete cell culture medium
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This compound
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Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
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96-well clear-bottom black plates
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Multimode plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
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Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
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Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.
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Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of your cell line.
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Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
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Subtract the background fluorescence (from wells with medium and resazurin but no cells).
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Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[2][3]
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Accutase or Trypsin-EDTA, being mindful that EDTA can interfere with Annexin V binding, so a wash step is crucial).
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Measuring Caspase-3/7 Activity
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells treated with this compound and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Plate Equilibration: After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent but no cells).
-
Compare the luminescence signals from the treated wells to the vehicle control wells to determine the fold-change in caspase-3/7 activity.
-
Data Presentation
Table 1: Representative IC50 Values of ALK5 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) | Reference |
| This compound | A549 (Lung Carcinoma) | p-SMAD2 Inhibition | 1 | ≤10 | [1] |
| SB431542 | Mv1Lu (Mink Lung Epithelial) | Growth Inhibition | 48 | ~100 | [4] |
| Galunisertib (LY2157299) | 4T1 (Mouse Mammary Carcinoma) | p-SMAD2 Inhibition | 1 | 56 | [5] |
| SKI2162 | HaCaT (Human Keratinocyte) | ALK5 Kinase Activity | N/A | 94 | [6] |
Note: IC50 values can vary significantly based on the cell line, assay type, and experimental conditions.
Table 2: Example Data from an Annexin V/PI Apoptosis Assay
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (100 nM) | 85.6 | 8.3 | 6.1 |
| This compound (1 µM) | 62.3 | 25.4 | 12.3 |
| This compound (10 µM) | 25.1 | 48.7 | 26.2 |
Visualizations
Caption: TGF-β signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical troubleshooting flow for high this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bosterbio.com [bosterbio.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Alk5-IN-33 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Alk5-IN-33, a potent and selective inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: While specific stability data for this compound is not publicly available, general recommendations for similar small molecule kinase inhibitors suggest storing the lyophilized powder at -20°C or -80°C for long-term stability. Upon reconstitution in a solvent such as DMSO, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A: Dimethyl sulfoxide (DMSO) is a common solvent for reconstituting small molecule inhibitors like this compound.[1][2] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[1]
Q3: How do I properly reconstitute lyophilized this compound?
A: To ensure accurate and consistent results, follow these steps for reconstitution:
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Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.[1]
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Add the specified volume of the recommended solvent (e.g., DMSO) using a calibrated pipette.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.[3] For small volumes, careful pipetting up and down may be sufficient.
Q4: How stable is this compound in a DMSO stock solution?
A: The stability of small molecules in DMSO can vary. It is generally accepted that even under optimal storage conditions at -20°C, a small percentage of compounds may degrade over time.[4] For best results, it is recommended to use freshly prepared stock solutions or to store aliquots at -80°C for no longer than a few months. One study on a similar ALK5 inhibitor, ALK5-IN-34, suggested stability for up to 6 months at -80°C in stock solution.
Q5: How stable is this compound in cell culture media?
A: The stability of a compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins.[5][6] It is recommended to determine the stability of this compound under your specific experimental conditions, especially for long-term experiments.[6] A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed. | 1. Compound degradation. 2. Incorrect concentration. 3. Compound precipitation in media. | 1. Use a fresh aliquot of this compound. Perform a stability test if degradation is suspected. 2. Verify the concentration of your stock solution and the final concentration in your assay. 3. Check for any visible precipitate after adding the compound to the cell culture media. If precipitation occurs, consider using a lower concentration or a different solvent system. |
| Increased cell death or unexpected off-target effects. | 1. High DMSO concentration. 2. Compound toxicity at the tested concentration. | 1. Ensure the final DMSO concentration in your cell culture is below the tolerance level of your cell line (typically <0.5%).[1] 2. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell type. |
| Variability between experiments. | 1. Multiple freeze-thaw cycles of the stock solution. 2. Inconsistent reconstitution. | 1. Aliquot the stock solution after the initial reconstitution to avoid repeated freezing and thawing.[1] 2. Follow a standardized and precise reconstitution protocol for each new vial.[7] |
Data Presentation
Table 1: Recommended Storage Conditions for ALK5 Inhibitors (General Guidance)
| Compound | Form | Storage Temperature | Duration | Reference |
| ALK5-IN-34 | Stock Solution | -80°C | 6 months | MedChemExpress |
| -20°C | 1 month | MedChemExpress | ||
| SB 525334 | Stock Solution | -80°C | 2 years | MedChemExpress |
| -20°C | 1 year | MedChemExpress | ||
| SB431542 | Stock Solution in DMSO | -20°C (protected from light) | 6 months | AMSBIO[1] |
Note: This data is for similar compounds and should be used as a general guideline. It is highly recommended to refer to the Certificate of Analysis for specific storage instructions for this compound.
Experimental Protocols
Protocol: General Method for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (with and without serum)
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HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase
-
Incubator at 37°C with 5% CO2
Methodology:
-
Prepare a stock solution of this compound in DMSO at a known concentration.
-
Spike the cell culture medium (both with and without serum) with this compound to the final working concentration used in your experiments.
-
Immediately take a sample from each medium preparation (time point 0) and analyze it by HPLC to determine the initial peak area corresponding to this compound.
-
Incubate the remaining media at 37°C in a CO2 incubator.
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At various time points (e.g., 2, 8, 24, 48, and 72 hours), collect aliquots from each incubated medium.
-
Analyze these samples by HPLC and record the peak area for this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the time point 0 sample.
-
Plot the percentage of remaining compound against time to determine its stability profile.
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reconstituting Lyophilised Controls - Randox Laboratories [randox.com]
How to address low p-SMAD2 inhibition with Alk5-IN-33
Welcome to the technical support center for Alk5-IN-33. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the use of this compound, with a specific focus on troubleshooting low p-SMAD2 (phosphorylated SMAD2) inhibition.
Understanding the TGF-β/SMAD Signaling Pathway and this compound Inhibition
Transforming Growth Factor-beta (TGF-β) signaling plays a crucial role in numerous cellular processes. The binding of TGF-β to its type II receptor (TβRII) recruits and phosphorylates the type I receptor, Activin receptor-like kinase 5 (ALK5). Activated ALK5 then phosphorylates the intracellular signaling proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1][2] this compound is a selective and potent inhibitor of ALK5, and by blocking its kinase activity, it prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade.[1][3]
Caption: TGF-β/SMAD Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Guide: Low p-SMAD2 Inhibition with this compound
This guide addresses potential reasons for observing lower-than-expected inhibition of p-SMAD2 levels after treatment with this compound.
| Potential Problem | Possible Causes | Recommended Solutions |
| Suboptimal Inhibitor Activity | Incorrect Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cell line. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to a more precise range. |
| Inhibitor Degradation: Improper storage or handling may lead to reduced potency. | Store this compound as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock solution for each experiment. | |
| Solubility Issues: The inhibitor may not be fully dissolved in the culture medium. | Ensure complete solubilization of the this compound stock solution in a suitable solvent like DMSO before further dilution in aqueous media. Visually inspect for any precipitation. | |
| Experimental Procedure Issues | Insufficient Pre-incubation Time: The cells may not have been exposed to the inhibitor for a sufficient duration before TGF-β stimulation. | Pre-incubate cells with this compound for at least 30-60 minutes before adding TGF-β. This allows for adequate cellular uptake and target engagement. |
| Inadequate TGF-β Stimulation: The baseline level of p-SMAD2 may be too low to observe a significant inhibitory effect. | Optimize the concentration of TGF-β and the stimulation time to achieve a robust and reproducible increase in p-SMAD2 levels. A typical starting point is 1-10 ng/mL of TGF-β for 15-60 minutes. | |
| High Cell Density: Confluent cell cultures can sometimes exhibit altered signaling responses. | Perform experiments on sub-confluent cells (e.g., 70-80% confluency) to ensure consistent and optimal signaling responses. | |
| Detection Method Problems (Western Blot/Immunofluorescence) | Inefficient Protein Extraction: Incomplete lysis can lead to loss of nuclear proteins like p-SMAD2. | Use a lysis buffer containing strong detergents and phosphatase inhibitors. Sonication of the cell lysate is highly recommended to ensure complete nuclear lysis and release of p-SMAD2.[4] |
| Phosphatase Activity: Dephosphorylation of p-SMAD2 during sample preparation will lead to an underestimation of its levels. | Always include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate) in your lysis buffer and keep samples on ice. | |
| Poor Antibody Performance: The primary or secondary antibody may have low affinity, be used at a suboptimal dilution, or be non-specific. | Validate your p-SMAD2 antibody using positive and negative controls. Optimize antibody dilutions and incubation times. Ensure the secondary antibody is appropriate for the primary antibody and is not expired. | |
| Issues with Blocking: Inadequate blocking can lead to high background and obscure the specific signal. | For phospho-protein detection, BSA is often preferred over milk as a blocking agent to avoid cross-reactivity with phosphoproteins in milk. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: A good starting point for in vitro experiments is in the range of its IC50, which is ≤10 nM.[3] However, the optimal concentration can vary depending on the cell type and experimental conditions. We recommend performing a dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the most effective concentration for your specific setup.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. Prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q3: Can I use this compound in combination with other inhibitors?
A3: Yes, this compound can be used in combination with other signaling pathway inhibitors to investigate pathway crosstalk. However, it is crucial to perform control experiments to assess any potential off-target or synergistic effects.
Q4: For how long should I treat my cells with this compound?
A4: The duration of treatment depends on the specific experiment. For inhibiting acute TGF-β-induced p-SMAD2, a pre-incubation of 30-60 minutes is generally sufficient. For longer-term studies investigating downstream effects, the treatment time can be extended to hours or days, with appropriate media changes containing fresh inhibitor.
Q5: What are some expected quantitative outcomes of successful p-SMAD2 inhibition with an ALK5 inhibitor?
A5: The degree of inhibition is dose-dependent. Below is a table summarizing representative data from studies using ALK5 inhibitors, which can serve as a general guideline.
| Inhibitor Concentration | Cell Line | TGF-β Stimulation | p-SMAD2 Inhibition (%) | Reference |
| 100 nM | Human Keratinocytes | 1 ng/mL TGF-β1 | ~80% | Analogue data |
| 500 nM | HepG2 | 1 ng/mL TGF-β1 | >90% | [5] |
| 1 µM | HaCaT | 1 ng/mL TGF-β | Complete Inhibition | [6] |
Note: This table provides representative data for ALK5 inhibitors. Actual results with this compound may vary based on experimental conditions.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of p-SMAD2 Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on TGF-β-induced SMAD2 phosphorylation.
Caption: Western Blot workflow for p-SMAD2 inhibition analysis.
Methodology:
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Cell Culture: Plate cells in appropriate culture vessels and grow to 70-80% confluency.
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Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours.
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Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 30-60 minutes.
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TGF-β Stimulation: Add TGF-β to the desired final concentration and incubate for the optimized duration (e.g., 30 minutes).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Sonication: Sonicate the lysates on ice to ensure the release of nuclear proteins.
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Protein Quantification: Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against p-SMAD2 overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Analysis: Quantify the band intensities and normalize the p-SMAD2 signal to a loading control (e.g., total SMAD2 or a housekeeping protein like β-actin or GAPDH).
Protocol 2: Immunofluorescence Analysis of p-SMAD2 Nuclear Translocation
This protocol allows for the visualization of p-SMAD2 nuclear translocation and its inhibition by this compound.
Caption: Immunofluorescence workflow for p-SMAD2 nuclear translocation.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat the cells with this compound and TGF-β as described in the Western blot protocol.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
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Antibody Incubation: Incubate with the primary antibody against p-SMAD2 in a humidified chamber overnight at 4°C.
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Washing and Secondary Antibody: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
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Counterstaining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides.
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Imaging and Analysis: Acquire images using a fluorescence microscope and analyze the nuclear and cytoplasmic fluorescence intensity of p-SMAD2 to determine the extent of nuclear translocation.
References
- 1. insights.oni.bio [insights.oni.bio]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 5. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Alk5-IN-33 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to the ALK5 inhibitor, Alk5-IN-33, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and orally active inhibitor of the TGF-β type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).[1] By inhibiting ALK5, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[2] This pathway is often dysregulated in cancer, contributing to processes like cell growth, invasion, and immune suppression.[3]
Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the possible reasons?
A2: High intrinsic resistance to this compound can be attributed to several factors:
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Low ALK5 Expression: The target protein, ALK5, may be expressed at very low levels or be absent in the cancer cell line.[4]
-
Mutations in the TGF-β Pathway: Pre-existing mutations in components of the TGF-β signaling pathway downstream of ALK5 can render the cells insensitive to ALK5 inhibition.
-
Dominant Parallel Signaling Pathways: The cancer cell line might rely on other oncogenic signaling pathways for its survival and proliferation, making the inhibition of the TGF-β pathway alone insufficient to induce cell death.
Q3: My cancer cell line initially responded to this compound but has now developed resistance. What are the potential mechanisms?
A3: Acquired resistance to ALK5 inhibitors like this compound can emerge through various mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the TGF-β pathway by upregulating alternative signaling pathways. Common bypass pathways include the EGFR, MET, and IGF1R signaling cascades.[5][6]
-
Epithelial-to-Mesenchymal Transition (EMT): The induction of EMT can confer resistance to various cancer therapies, including ALK5 inhibitors.[7]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of ALK5 can also contribute to resistance.
Q4: How can I confirm that this compound is inhibiting the TGF-β pathway in my sensitive cells?
A4: You can confirm the on-target activity of this compound by performing a Western blot analysis to assess the phosphorylation status of SMAD2 and SMAD3 (p-SMAD2/3). In sensitive cells, treatment with this compound should lead to a significant reduction in the levels of p-SMAD2/3 compared to untreated controls.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Determine the optimal concentration of this compound for your specific cell line by performing a dose-response curve and calculating the IC50 value. |
| Poor Drug Stability or Activity | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Cell Line is Intrinsically Resistant | Verify the expression of ALK5 in your cell line using Western blot or qPCR. If ALK5 expression is low or absent, consider using a different cell line. |
| Sub-optimal Assay Conditions | Optimize the cell seeding density and incubation time for your cell viability assay. Ensure that the cells are in the logarithmic growth phase during treatment. |
Problem 2: Development of acquired resistance to this compound.
| Possible Cause | Suggested Solution |
| Activation of Bypass Pathways | Perform a phospho-receptor tyrosine kinase (RTK) array to identify upregulated signaling pathways. Use Western blotting to confirm the activation of specific pathways (e.g., p-EGFR, p-MET). Consider combination therapy with an inhibitor targeting the identified bypass pathway. |
| Induction of EMT | Assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence. |
| Increased Drug Efflux | Use a fluorescent substrate of ABC transporters to assess their activity. Consider co-treatment with an ABC transporter inhibitor. |
Quantitative Data
While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published, the following table provides a representative example of expected IC50 values for an ALK5 inhibitor in sensitive versus resistant cell lines, based on data from similar compounds. Researchers should determine the specific IC50 for their cell line of interest experimentally.
| Cell Line | Treatment | IC50 (nM) | Reference |
| Sensitive | |||
| Generic Sensitive Cancer Cell Line | Alk5 Inhibitor | 10 - 100 | Representative |
| Resistant | |||
| Generic Resistant Cancer Cell Line | Alk5 Inhibitor | > 1000 | Representative |
Experimental Protocols
Protocol 1: Establishment of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[8][9]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC20: Perform a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the concentration of this compound that inhibits cell growth by approximately 20% (IC20) in the parental cell line.
-
Initial Treatment: Culture the parental cells in complete medium containing this compound at the IC20 concentration.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of cells may die. Once the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A typical increase is 1.5 to 2-fold.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Characterization of Resistant Cells: After several months of continuous exposure, the resulting cell population should exhibit significant resistance to this compound. Characterize the resistant phenotype by determining the new IC50 value and comparing it to the parental cell line. A 5 to 10-fold or higher increase in IC50 is generally considered a sign of acquired resistance.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and for calculating the IC50 value.[10]
Materials:
-
Cancer cell lines (parental and/or resistant)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.
Protocol 3: Western Blot for p-SMAD2/3
This protocol is to assess the inhibition of the canonical TGF-β pathway by this compound.[1][11]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-SMAD2/3, anti-total SMAD2/3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound at the desired concentration and time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-SMAD2/3 levels to total SMAD2/3 and the loading control (β-actin).
Visualizations
Caption: Canonical TGF-β/SMAD signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.
Caption: Experimental workflow for investigating and overcoming resistance to this compound.
References
- 1. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Attenuated ALK5 receptor expression in human pancreatic cancer: correlation with resistance to growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Best practices for dissolving and using Alk5-IN-33 in experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and using Alk5-IN-33 in experiments. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor.[1] Its primary mechanism of action is to block the kinase activity of ALK5, which prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[2] This inhibition disrupts the canonical TGF-β signaling cascade, which is involved in a wide range of cellular processes, including cell growth, differentiation, and fibrosis.[2]
Q2: What are the common research applications for this compound?
This compound is primarily used in research to investigate the role of the TGF-β/ALK5 signaling pathway in various biological and pathological processes. Common applications include:
-
Fibrosis Research: Studying the progression of fibrotic diseases in organs such as the liver, lungs, and kidneys, where TGF-β signaling is a key driver of excessive extracellular matrix deposition.[2]
-
Cancer Biology: Investigating the dual role of TGF-β in cancer, where it can act as a tumor suppressor in early stages but promote tumor progression and metastasis in advanced stages.[2]
-
Stem Cell Research: Modulating stem cell differentiation pathways. For instance, ALK5 inhibitors have been used to induce pluripotency in stem cells.[]
-
Cardiovascular Disease Research: Exploring the role of TGF-β signaling in conditions like hypertension and atherosclerosis.
Q3: What is the recommended starting concentration for in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a good starting point for most cell-based assays is a concentration range of 10 nM to 1 µM. This compound has a reported IC₅₀ (half-maximal inhibitory concentration) of ≤10 nM for ALK5.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Can this compound be used in in vivo studies?
Yes, this compound is described as an orally active inhibitor and has been used in in vivo animal models.[1] In a mouse xenograft model, oral administration of this compound at doses between 10-100 mg/kg was shown to reduce the levels of phosphorylated SMAD2 in a dose-dependent manner.[1]
Dissolution and Storage Guidelines
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Q5: How should I dissolve this compound?
For a closely related compound, ALK5 Inhibitor II (also known as RepSox), the following solubility data is available and can be used as a guide for this compound:
-
DMSO: Soluble up to 28.73 mg/mL[]
-
Ethanol: Soluble up to 5.75 mg/mL[]
It is recommended to first prepare a high-concentration stock solution in 100% DMSO. For cell culture experiments, this stock solution can then be further diluted in cell culture medium to the desired final concentration.
Quantitative Solubility Data for ALK5 Inhibitor II (RepSox)
| Solvent | Solubility |
| DMSO | 28.73 mg/mL |
| Ethanol | 5.75 mg/mL |
| DMF | 12.5 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Data for ALK5 Inhibitor II, a structurally similar compound, is provided as a reference.[] |
Q6: What are the recommended storage conditions for this compound?
-
Solid Form: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[4] For optimal results, it is recommended to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.
Experimental Protocols
General Protocol for In Vitro Inhibition of TGF-β1-Induced Alpha-Smooth Muscle Actin (α-SMA) Expression
This protocol provides a general guideline for using this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis, which is often measured by the expression of α-SMA.[5][6][7]
Materials:
-
Fibroblast cell line (e.g., NIH/3T3, primary human lung fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting or immunofluorescence)
Procedure:
-
Cell Seeding: Seed fibroblasts in appropriate culture vessels (e.g., 6-well plates for Western blotting, chamber slides for immunofluorescence) at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once the cells have attached and reached the desired confluency, wash them with PBS and replace the complete medium with serum-free medium. Incubate for 12-24 hours. This step helps to reduce basal signaling and synchronize the cells.
-
Inhibitor Pre-incubation: Prepare a working solution of this compound in serum-free medium from your DMSO stock. Add the this compound working solution to the cells at the desired final concentration (e.g., starting with a range of 10 nM to 1 µM). Incubate for 1-2 hours.
-
TGF-β1 Stimulation: Add recombinant human TGF-β1 to the culture medium to a final concentration of 1-10 ng/mL.
-
Incubation: Incubate the cells for 24-48 hours.
-
Downstream Analysis: After the incubation period, analyze the expression of α-SMA using your desired method (e.g., Western blotting, immunofluorescence, or qRT-PCR).
Experimental Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound, without the inhibitor.
-
TGF-β1 Only: Cells treated with TGF-β1 but not the inhibitor, to confirm the induction of α-SMA.
-
Untreated Control: Cells that receive neither the inhibitor nor TGF-β1, to assess the basal level of α-SMA expression.
Experimental Workflow for In Vitro Inhibition Studies
Caption: Workflow for in vitro inhibition of TGF-β1-induced α-SMA expression.
Troubleshooting Guide
Problem 1: No or low inhibition of TGF-β signaling is observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). |
| Degraded inhibitor | Ensure the inhibitor has been stored correctly. Prepare a fresh stock solution from the solid compound. |
| Cell type is not responsive | Confirm that your cell line expresses ALK5 and responds to TGF-β1 by measuring pSMAD2/3 levels after stimulation. |
| Suboptimal experimental conditions | Optimize the duration of serum starvation, inhibitor pre-incubation, and TGF-β1 stimulation. |
Problem 2: High background or off-target effects are observed.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects. |
| Solvent toxicity | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Include a vehicle control to assess the effect of the solvent alone. |
| Non-specific binding | Some small molecules can bind non-specifically to plasticware or proteins in the medium. Consider using low-binding plates. |
| Off-target kinase inhibition | While this compound is selective, at higher concentrations it may inhibit other kinases. If you suspect off-target effects, consider using another ALK5 inhibitor with a different chemical scaffold for comparison. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture | Maintain consistent cell passage numbers, seeding densities, and confluency at the time of treatment. |
| Inhibitor stock solution variability | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Reagent variability | Ensure the activity of the recombinant TGF-β1 is consistent between batches. |
Signaling Pathway
The TGF-β signaling pathway is complex, involving both canonical (Smad-dependent) and non-canonical (Smad-independent) branches. This compound primarily targets the canonical pathway but can also affect non-canonical signaling downstream of ALK5.
Canonical and Non-Canonical TGF-β/ALK5 Signaling
Caption: Simplified TGF-β/ALK5 signaling pathway showing canonical and non-canonical branches and the point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other commonly used ALK5 inhibitors for comparison.
Comparison of ALK5 Inhibitors
| Inhibitor | IC₅₀ for ALK5 | Selectivity Notes |
| This compound | ≤10 nM [1] | Selective and orally active.[1] |
| ALK5 Inhibitor II (RepSox) | 4 nM (autophosphorylation)[8]23 nM (ATP binding)[8] | Less potent against a panel of 9 related kinases including p38 MAPK (IC₅₀ > 16 µM).[8] |
| SB431542 | 94 nM | Also inhibits ALK4 and ALK7. Does not inhibit ERK, JNK, or p38 MAPK.[9] |
| A-83-01 | 12 nM | Also inhibits ALK4 (45 nM) and ALK7 (7.5 nM). Weakly inhibits ALK1, ALK2, ALK3, and ALK6. |
| Galunisertib (LY2157299) | 56 nM | In clinical trials for various cancers. |
| Vactosertib (TEW-7197) | 11 nM | Also inhibits ALK4 (13 nM). |
IC₅₀ values can vary depending on the assay conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ALK5 inhibitor II CAS#: 446859-33-2 [m.chemicalbook.com]
- 5. TGF-beta1 enhances the expression of alpha-smooth muscle actin in cultured human pulpal fibroblasts: immunochemical and ultrastructural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of TGF-β1 stimulation of α-smooth muscle actin and extracellular matrix components by cyclic AMP in Dupuytren's - derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming growth factor-beta 1 induces alpha-smooth muscle actin expression in granulation tissue myofibroblasts and in quiescent and growing cultured fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. ALK-5 Mediates Endogenous and TGF-β1–Induced Expression of Connective Tissue Growth Factor in Embryonic Lung - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alk5-IN-33 vs. SB431542: A Comparative Analysis of Selectivity for TGF-β Pathway Research
In the realm of TGF-β signaling research, the specific and potent inhibition of the ALK5 receptor is crucial for dissecting its role in various physiological and pathological processes. Among the chemical probes available, Alk5-IN-33 and SB431542 are two commonly utilized small molecule inhibitors. This guide provides an objective comparison of their selectivity, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
In contrast, SB431542 has a reported IC50 of 94 nM for ALK5 and is known to also inhibit ALK4 and ALK7, other members of the TGF-β type I receptor family. While it displays high selectivity against BMP receptors and the p38 MAPK pathway, the broader off-target profile of SB431542 may be a consideration for experiments requiring highly specific ALK5 inhibition.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and SB431542.
| Parameter | This compound | SB431542 | Reference |
| Target | ALK5 | ALK5, ALK4, ALK7 | [1][2] |
| IC50 (ALK5) | ≤10 nM | 94 nM | [1][2] |
| Known Off-Targets | Data not publicly available | p38 MAPK (>100-fold selective), RIPK2 | [2][3] |
Signaling Pathway Overview
Both inhibitors target ALK5, a key receptor in the canonical TGF-β signaling pathway. The diagram below illustrates the central role of ALK5 in mediating signals from TGF-β ligands to downstream SMAD proteins.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for key experiments used to characterize ALK5 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the ALK5 kinase.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a solution of recombinant ALK5 kinase in kinase buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.
-
Prepare a solution of the Europium-labeled anti-tag antibody that binds to the kinase.
-
Perform serial dilutions of the test inhibitor (this compound or SB431542) in DMSO, followed by dilution in kinase buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the ALK5 kinase and Europium-labeled antibody mixture to all wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Inhibition of SMAD2/3 Phosphorylation (Western Blot)
This assay assesses the ability of the inhibitors to block TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture a responsive cell line (e.g., HaCaT, A549) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or SB431542 for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 and loading control signals.
-
Conclusion
Both this compound and SB431542 are valuable tools for studying TGF-β signaling. This compound, with its lower IC50, presents as a more potent inhibitor of ALK5. For researchers requiring the highest degree of specificity for ALK5 and minimal off-target effects on other TGF-β family receptors, this compound may be the preferred choice, pending the availability of comprehensive selectivity data. SB431542 remains a widely used and well-characterized inhibitor, but its activity against ALK4 and ALK7 should be considered when interpreting experimental results. The choice between these two inhibitors will ultimately depend on the specific requirements of the experimental design and the tolerance for potential off-target activities.
References
Alk5-IN-33: A Comparative Guide to its Inhibitory Activity on SMAD Phosphorylation
For researchers and professionals in drug development, understanding the precise mechanism and efficacy of kinase inhibitors is paramount. This guide provides a detailed comparison of Alk5-IN-33, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The focus is on its inhibitory activity on the phosphorylation of SMAD proteins, a critical step in the canonical TGF-β signaling pathway.
The TGF-β/SMAD Signaling Pathway and the Role of ALK5
The TGF-β signaling pathway is integral to a multitude of cellular processes, including growth, differentiation, and apoptosis.[1][2] The canonical pathway is initiated when a TGF-β superfamily ligand binds to a type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5.[1] This phosphorylation activates the ALK5 kinase.[2] Activated ALK5, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[2][3][4] These phosphorylated SMADs then form a complex with SMAD4, translocate into the nucleus, and act as transcription factors to regulate the expression of target genes.[1][2][3]
Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various diseases, including cancer and fibrosis, making ALK5 a significant therapeutic target.[2][5] ALK5 inhibitors, such as this compound, function by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and disrupting the downstream signaling cascade.[2]
Figure 1: TGF-β/SMAD signaling pathway with this compound inhibition.
Comparative Inhibitory Activity of ALK5 Inhibitors
Several small molecule inhibitors targeting ALK5 have been developed. Their efficacy is often compared based on their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The table below compares the IC50 values of this compound and other notable ALK5 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | ALK5 | Data not publicly available | |
| A-83-01 | ALK4, ALK5, ALK7 | 12 (ALK5) | [6] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 (ALK5) | [6][7] |
| GW6604 | ALK5 | 140 | [8] |
| LY3200882 | TGFβRI (ALK5) | Potent inhibitor | [7] |
| RepSox | TGFβR-1/ALK5 | 23 | [7] |
| SB525334 | TGFβRI (ALK5) | 14.3 | [7] |
| GW788388 | ALK5 | 18 | [7] |
| R-268712 | ALK5 | 2.5 | [7] |
| TP0427736 | ALK5 | 2.72 | [7] |
Experimental Protocols for Measuring SMAD Phosphorylation
The inhibition of ALK5 activity is quantified by measuring the downstream effect on SMAD phosphorylation. Several methods can be employed for this purpose, with Western Blotting and ELISA being the most common.
Experimental Workflow: Measuring SMAD Phosphorylation
Figure 2: General experimental workflow for assessing SMAD phosphorylation.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Use cell lines responsive to TGF-β, such as HaCaT keratinocytes, A549 lung carcinoma cells, or HepG2 hepatoma cells.
-
Seeding: Plate cells at an appropriate density (e.g., 1.5 x 10^6 cells per well in a 6-well plate) and allow them to adhere overnight.[9]
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Pre-treatment: Incubate cells with varying concentrations of this compound or other ALK5 inhibitors for a specified time (e.g., 30-60 minutes).
-
TGF-β Stimulation: Add a known concentration of TGF-β1 (e.g., 1-10 ng/mL) to induce SMAD phosphorylation and incubate for a defined period (e.g., 30-60 minutes).
2. Western Blot Analysis:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (Ser465/467) or SMAD3 (Ser423/425) overnight at 4°C.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize the data, strip the membrane and re-probe with an antibody for total SMAD2/3.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. The ratio of phosphorylated SMAD to total SMAD is then calculated.
3. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: A sandwich ELISA can be used for the quantitative detection of phosphorylated SMAD2/3 and total SMAD2/3.[10]
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for SMAD2/3.
-
Add cell lysates and incubate to allow the SMAD proteins to bind.
-
Wash the wells and add a detection antibody specific for either phosphorylated SMAD2/3 or total SMAD2/3.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. A standard curve can be generated using a serial dilution of a positive control lysate to determine the relative concentration of the target protein in the samples.[10] The ratio of phosphorylated SMAD2/3 to total SMAD2/3 is then calculated.[10]
4. High-Content Immunofluorescence Assay:
-
Principle: This method allows for the automated imaging and quantification of pSMAD nuclear translocation.[11]
-
Procedure:
-
Seed cells in a multi-well imaging plate.
-
Perform inhibitor treatment and TGF-β stimulation as described above.
-
Fix, permeabilize, and stain the cells with a primary antibody against pSMAD2 and a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye like Hoechst.
-
-
Image Acquisition and Analysis: Use a high-content imaging system to automatically acquire and analyze images. The software can identify individual nuclei and quantify the fluorescence intensity of pSMAD within the nucleus. This allows for the determination of the extent of pSMAD nuclear translocation in a dose-dependent manner.[11]
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synexagroup.com [synexagroup.com]
- 11. biorxiv.org [biorxiv.org]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of ALK5 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of several prominent Activin Receptor-Like Kinase 5 (ALK5) inhibitors. While specific, comprehensive kinase selectivity data for Alk5-IN-33 is not publicly available, we will explore the selectivity of well-characterized alternatives to highlight the importance of such profiling in drug discovery and development.
ALK5, also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. This pathway is integral to a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of TGF-β signaling is implicated in numerous pathologies, most notably in cancer and fibrosis, making ALK5 a compelling therapeutic target.[1]
This compound has been identified as a potent and selective, orally active inhibitor of ALK5 with an IC50 value of ≤10 nM. However, a detailed public profile of its activity against a broad panel of kinases is not currently available. To provide a valuable comparative resource, this guide will focus on the cross-reactivity of other widely used ALK5 inhibitors: Galunisertib (LY2157299), Vactosertib (EW-7197), TP-008, and SB431542.
Comparative Kinase Selectivity Profiles
The following table summarizes the known cross-reactivity of several ALK5 inhibitors against other kinase families. It is important to note that the extent of screening and the specific kinases tested can vary between studies.
| Inhibitor | Primary Target(s) | Known Off-Targets (with significant activity) | Reference(s) |
| This compound | ALK5 (IC50 ≤ 10 nM) | Comprehensive public data not available. | |
| Galunisertib | ALK5 | RIPK2, TGFBR2, MINK, CSNK1A1, MAP4K4, GAK, CSNK1E1, BMPR1B | [2] |
| Vactosertib | ALK5, ALK4 | RIPK2, VEGFR2 | [2] |
| TP-008 | ALK4, ALK5 | No significant off-target activity observed at 1 µM in a panel of 469 kinases. | [2] |
| SB431542 | ALK4, ALK5, ALK7 | RIPK2 | [3] |
Note: The IC50 values for the off-targets of Galunisertib are reported to be in the range of 190 nM to 470 nM. Vactosertib inhibits RIPK2 and VEGFR2 with IC50 values below 100 nM.[2]
Signaling Pathway and Experimental Workflow
To contextualize the action of these inhibitors, it is crucial to understand the TGF-β signaling cascade and the general workflow for assessing kinase selectivity.
Caption: TGF-β signaling pathway initiated by ligand binding and leading to gene transcription, with the point of inhibition by ALK5 inhibitors.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor against a panel of kinases.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. Below are detailed methodologies for key experiments cited in the evaluation of ALK5 inhibitors.
Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed in the reaction.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
A panel of purified recombinant kinases.
-
Kinase-specific substrates (peptides or proteins).
-
ATP (adenosine triphosphate).
-
Kinase reaction buffer (e.g., containing HEPES, MgCl2, EGTA, Brij-35).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
Multi-well plates (e.g., 384-well).
-
Plate reader capable of luminescence or fluorescence detection.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for screening is 10 µM.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the test compound at various concentrations.
-
Add the specific kinase to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP. The ATP concentration is often kept at or near the Km for each kinase to accurately reflect the inhibitor's potency.[4]
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction according to the manufacturer's protocol of the detection kit.
-
Add the detection reagents. For instance, in the ADP-Glo™ assay, the first reagent depletes the remaining ATP, and the second reagent converts the ADP generated into a luminescent signal.
-
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
The selectivity of the compound is then assessed by comparing its IC50 value for the primary target (e.g., ALK5) to its IC50 values for other kinases in the panel.
-
Cellular Assay for ALK5 Inhibition (pSMAD2 Western Blot)
Objective: To confirm the on-target activity of an ALK5 inhibitor in a cellular context by measuring the phosphorylation of its direct downstream target, SMAD2.
Principle: ALK5 activation by TGF-β leads to the phosphorylation of SMAD2. An effective ALK5 inhibitor will block this phosphorylation event in a dose-dependent manner.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells).
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
Test compound (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-SMAD2 (pSMAD2), anti-total SMAD2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blot equipment and reagents.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of the ALK5 inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total SMAD2 and the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the pSMAD2 signal to the total SMAD2 or loading control signal.
-
Compare the levels of pSMAD2 in inhibitor-treated samples to the TGF-β1 stimulated control to determine the extent of inhibition.
-
Conclusion
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. While this compound shows high potency for its primary target, a comprehensive understanding of its cross-reactivity with other kinase families awaits the publication of detailed selectivity profiling data. The comparative analysis of other ALK5 inhibitors such as Galunisertib, Vactosertib, TP-008, and SB431542 underscores the variability in selectivity among compounds targeting the same kinase. For researchers utilizing these powerful tools, a thorough evaluation of their selectivity is not just recommended; it is essential for the accurate interpretation of experimental outcomes and for advancing the development of safer and more effective therapeutics.
References
- 1. Probe TP-008 | Chemical Probes Portal [chemicalprobes.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner | Anticancer Research [ar.iiarjournals.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the potency of Alk5-IN-33 relative to other TGF-beta inhibitors
This guide provides a detailed comparison of the potency of Alk5-IN-33 relative to other inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is crucial in a multitude of cellular processes, including growth, differentiation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, notably cancer and fibrosis, making its components, particularly the Activin receptor-like kinase 5 (ALK5), a prime therapeutic target.[3][4] ALK5 inhibitors function by blocking the kinase activity of the receptor, which in turn prevents the phosphorylation of downstream SMAD proteins and disrupts the signaling cascade.[4]
Data Presentation: Potency of TGF-β Inhibitors
The following table summarizes the in vitro potency, primarily represented by IC50 values, of this compound and other selected small molecule inhibitors targeting the TGF-β type I receptor kinase (ALK5). A lower IC50 value indicates higher potency.
| Inhibitor | Target(s) | IC50 (nM) | Key Findings |
| This compound | ALK5 | ≤10 | Selective and orally active; demonstrates full inhibition of TGF-β1 mediated α-SMA expression and reduces phospho-SMAD2 levels in vivo.[5] |
| R-268712 | ALK5 | 2.5 | A potent and selective inhibitor of ALK5.[6] |
| TP0427736 | ALK5 | 2.72 | Potent inhibitor of ALK5 kinase activity with high selectivity over ALK3.[6] |
| RepSox | ALK5 | 4 | Potent inhibitor of ALK5 autophosphorylation.[6][7] |
| Vactosertib (TEW-7197) | ALK4/ALK5 | 11 (ALK5), 13 (ALK4) | A highly potent, selective, and orally bioavailable inhibitor.[8][9] |
| A-83-01 | ALK5 | 12 | A potent inhibitor of the TGF-β type I receptor.[6] |
| SB-525334 | ALK5 | 14.3 | A potent and selective inhibitor of TGF-β receptor I.[6][9][10] |
| GW788388 | ALK5 | 18 | A potent and selective inhibitor of the TGF-β type I receptor.[6][9] |
| SD-208 | ALK5 | 48 | A selective TGF-βRI (ALK5) inhibitor with over 100-fold selectivity over TGF-βRII.[6][9] |
| Galunisertib (LY2157299) | ALK5 | 56 | An extensively studied oral ALK5 inhibitor in clinical development.[6][8][9] |
| SB-431542 | ALK5 | 94 | A selective inhibitor of ALK5, often used as a research tool.[6][11] |
| GW6604 | ALK5 | 140 | Inhibited ALK5 autophosphorylation and showed efficacy in in vivo liver fibrosis models.[12] |
Experimental Protocols
The assessment of inhibitor potency relies on standardized in vitro and in vivo experimental models. Below are detailed methodologies for key assays cited in the evaluation of TGF-β inhibitors.
1. ALK5 Kinase Autophosphorylation Assay
This biochemical assay directly measures the inhibitor's ability to block the catalytic activity of the ALK5 kinase.
-
Objective: To determine the IC50 value of a compound against the isolated ALK5 kinase domain.
-
Methodology:
-
Protein Expression and Purification: The kinase domain of human ALK5 is cloned and expressed, often using a baculovirus/Sf9 cell system. The resulting protein is purified, typically via affinity chromatography.[12]
-
Kinase Reaction: The purified ALK5 kinase domain is incubated in a reaction buffer containing ATP (often radiolabeled, e.g., [γ-³³P]ATP) and the test inhibitor at various concentrations.
-
Measurement: The reaction is allowed to proceed for a defined period at a set temperature. The extent of autophosphorylation is then quantified. If using radiolabeled ATP, this can be done by separating the protein by SDS-PAGE, exposing it to a phosphor screen, and measuring the radioactive signal.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (without inhibitor). The IC50 value is determined by fitting the dose-response data to a suitable inhibition curve.[12]
-
2. Cell-Based TGF-β Signaling Assays
Cellular assays are essential for confirming that an inhibitor is active in a biological context, capable of crossing the cell membrane and engaging its target.
-
Objective: To measure the functional inhibition of the TGF-β pathway within intact cells.
-
Common Methodologies:
-
SMAD Phosphorylation Assay: This assay measures the level of phosphorylated SMAD2 (p-SMAD2), a direct downstream substrate of ALK5.
-
Cell Culture and Treatment: A suitable cell line (e.g., human lung A549 cells) is cultured and then serum-starved.[5]
-
Stimulation and Inhibition: Cells are pre-incubated with the test inhibitor at various concentrations before being stimulated with a TGF-β ligand (e.g., TGF-β1).
-
Lysis and Detection: After stimulation, cells are lysed, and the protein concentration is determined. The levels of p-SMAD2 and total SMAD2 are measured using techniques like Western Blotting or ELISA.
-
Analysis: The ratio of p-SMAD2 to total SMAD2 is calculated, and the inhibitory effect of the compound is determined relative to the TGF-β1 stimulated control. This compound has been shown to reduce p-SMAD2 levels in a dose-dependent manner in an A549 xenograft model.[5]
-
-
-
Cell Treatment: The reporter cell line (e.g., Mv1Lu cells) is treated with a TGF-β ligand in the presence of varying concentrations of the inhibitor.[13]
-
Luciferase Measurement: After an incubation period (e.g., 16-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.[13]
-
Analysis: The reduction in luciferase signal corresponds to the inhibition of the TGF-β signaling pathway. Dose-response curves are generated to calculate the IC50 value.
-
-
Mandatory Visualizations
TGF-β Canonical Signaling Pathway
Caption: Canonical TGF-β/SMAD signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Potency Assessment
Caption: A typical workflow for identifying and validating a potent ALK5 inhibitor.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellgs.com [cellgs.com]
- 8. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel highly potent trivalent TGF-β receptor trap inhibits early-stage tumorigenesis and tumor cell invasion in murine Pten-deficient prostate glands - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of Alk5-IN-33 in a New Cell Model: A Comparative Guide
For researchers and drug development professionals introducing Alk5-IN-33 into a novel cellular context, rigorously confirming its on-target activity is a critical first step. This guide provides a comparative framework for validating that this compound specifically inhibits the TGF-β type I receptor, ALK5 (also known as TGFβR1), and elicits the expected downstream cellular responses. We present a series of recommended experiments, compare their utility, and provide detailed protocols to ensure robust and reliable results.
This compound is a selective and orally active inhibitor of ALK5 with a reported IC50 of ≤10 nM.[1] The canonical TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[2] Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs, SMAD2 and SMAD3.[2][3] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3][4]
To confirm that this compound is effectively and specifically inhibiting this pathway in a new cell model, a multi-pronged approach is recommended, encompassing direct target engagement, assessment of downstream signaling, and functional cellular outcomes.
Comparative Analysis of Methodologies
A combination of biochemical and cell-based assays is optimal for a comprehensive understanding of this compound's on-target activity. The following table summarizes key experimental approaches, their principles, and their specific utility in this context.
| Experimental Approach | Principle | Primary Readout | Key Advantages | Considerations |
| Western Blotting | Immunoassay to detect and quantify specific proteins. | Phospho-SMAD2/3 levels, total SMAD2/3, and downstream target proteins. | Widely accessible, provides direct evidence of signaling inhibition. | Semi-quantitative, requires specific and validated antibodies. |
| Quantitative PCR (qPCR) | Measures the expression levels of specific mRNAs. | mRNA levels of TGF-β target genes (e.g., SERPINE1 (PAI-1), COL1A1, CTGF). | Highly sensitive and quantitative for transcriptional changes. | Indirect measure of kinase activity, requires careful primer design. |
| Reporter Gene Assay | Measures the activity of a reporter gene (e.g., luciferase) driven by a TGF-β responsive promoter. | Luminescence or fluorescence signal. | Quantitative, high-throughput compatible, directly measures transcriptional activity. | Requires cell line engineering, potential for artifacts from overexpression. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Amount of soluble ALK5 protein at different temperatures. | Directly confirms target engagement in a cellular context.[5][6] | Can be technically challenging, requires a specific antibody for ALK5. |
| In-Vitro Kinase Assay | Measures the phosphorylation of a substrate by purified ALK5 in the presence of the inhibitor. | ADP production (e.g., ADP-Glo) or incorporation of radiolabeled ATP.[7][8][9] | Direct measure of enzymatic inhibition, allows for IC50 determination. | Does not reflect cellular permeability or off-target effects in a cellular context. |
Experimental Protocols and Data Presentation
To rigorously validate the on-target activity of this compound, we recommend a tiered approach, starting with the most direct cellular measure of pathway inhibition: the reduction of SMAD2/3 phosphorylation.
Tier 1: Core On-Target Validation
Objective: To demonstrate that this compound inhibits TGF-β-induced SMAD2/3 phosphorylation in the new cell model.
1. Western Blot for Phospho-SMAD2/3
This is the most direct and widely accepted method to confirm ALK5 inhibition in cells.
-
Experimental Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with a dose-response of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for 1 hour. Include a known ALK5 inhibitor like SD-208 or SB431542 as a positive control.[10][11]
-
Stimulate the cells with a pre-determined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 (Ser423/425).
-
Strip and re-probe the membrane for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin).
-
Image the blot and quantify band intensities.
-
-
Data Presentation:
| Treatment | This compound Conc. | TGF-β1 Stim. | Relative pSMAD2/Total SMAD2 (Fold Change) |
| Vehicle | 0 | - | 1.0 |
| Vehicle | 0 | + | 8.5 |
| This compound | 1 nM | + | 6.2 |
| This compound | 10 nM | + | 2.1 |
| This compound | 100 nM | + | 1.1 |
| This compound | 1 µM | + | 0.9 |
| SD-208 | 1 µM | + | 1.3 |
2. qPCR for TGF-β Target Genes
This assay confirms that the inhibition of SMAD phosphorylation translates to a downstream transcriptional effect.
-
Experimental Protocol:
-
Follow the same treatment paradigm as the Western blot, but extend the TGF-β1 stimulation time to 4-6 hours to allow for robust transcriptional changes.
-
Isolate total RNA using a column-based kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for TGF-β target genes (e.g., SERPINE1, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate relative mRNA expression using the ΔΔCt method.
-
-
Data Presentation:
| Treatment | This compound Conc. | TGF-β1 Stim. | Relative SERPINE1 mRNA Expression (Fold Change) |
| Vehicle | 0 | - | 1.0 |
| Vehicle | 0 | + | 12.3 |
| This compound | 1 nM | + | 9.8 |
| This compound | 10 nM | + | 3.5 |
| This compound | 100 nM | + | 1.4 |
| This compound | 1 µM | + | 1.1 |
| SD-208 | 1 µM | + | 1.8 |
Visualizing the Experimental Logic and Pathway
To clarify the relationships between the inhibitor, the signaling pathway, and the experimental readouts, the following diagrams are provided.
Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound On-Target Activity.
Tier 2: Advanced On-Target Confirmation and Selectivity
For a more in-depth validation, especially if off-target effects are a concern, the following methods can be employed.
3. Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring the increased thermal stability of ALK5 when bound to this compound.
-
Experimental Protocol:
-
Treat intact cells with this compound (at a concentration determined from Tier 1 experiments, e.g., 100 nM) or vehicle.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.
-
Centrifuge to separate aggregated (denatured) proteins from soluble proteins.
-
Analyze the supernatant (soluble fraction) by Western blot for ALK5.
-
The temperature at which 50% of ALK5 is denatured (Tm) will be higher in the this compound-treated sample if there is direct binding.
-
-
Data Presentation:
| Treatment | Temperature (°C) | Soluble ALK5 (Normalized Intensity) |
| Vehicle | 40 | 1.00 |
| Vehicle | 45 | 0.95 |
| Vehicle | 50 | 0.52 |
| Vehicle | 55 | 0.15 |
| Vehicle | 60 | 0.05 |
| This compound (100 nM) | 40 | 1.00 |
| This compound (100 nM) | 45 | 0.98 |
| This compound (100 nM) | 50 | 0.89 |
| This compound (100 nM) | 55 | 0.61 |
| This compound (100 nM) | 60 | 0.25 |
4. Comparison with Other ALK5 Inhibitors
Comparing the cellular potency of this compound with other well-characterized ALK5 inhibitors can help benchmark its activity.
-
Experimental Protocol: Perform a dose-response experiment using Western blotting or qPCR as described in Tier 1, including this compound and at least two other known ALK5 inhibitors (e.g., Galunisertib (LY2157299), SD-208).[12] Calculate the IC50 value for each inhibitor based on the inhibition of pSMAD2 or a target gene.
-
Data Presentation:
| Inhibitor | Cellular IC50 for pSMAD2 Inhibition (nM) | Cellular IC50 for SERPINE1 mRNA Inhibition (nM) |
| This compound | 8.5 | 12.1 |
| Galunisertib | 45.2 | 60.5 |
| SD-208 | 55.8 | 75.3 |
Addressing Potential Off-Target Effects
While this compound is reported to be selective, it is crucial to consider and, if necessary, investigate potential off-target activities.[13] If anomalous cellular phenotypes are observed that cannot be explained by ALK5 inhibition, further investigation is warranted. This could involve kinome profiling screens or testing the inhibitor in an ALK5 knockout/knockdown version of the cell model. If the phenotype persists in the absence of the target protein, it is likely due to an off-target effect.[13]
Caption: Logical Relationship of Key Validation Methods.
By following this structured and comparative approach, researchers can confidently confirm the on-target activity of this compound in any new cell model, paving the way for insightful and reliable downstream experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of ALK5 Causes Selective Induction of Terminal Differentiation in Mouse Keratinocytes Expressing Oncogenic HRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alk5-IN-33: A Comprehensive Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of Alk5-IN-33, a selective, orally active ALK-5 inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance. This compound is classified as acutely toxic if swallowed, necessitating careful handling and disposal as hazardous chemical waste.
Safety and Handling Profile
All quantitative data regarding the safety and handling of this compound and its chemical class are summarized below. This information is derived from the Safety Data Sheet (SDS) for ALK5 Inhibitor II, a compound in the same class as this compound.
| Parameter | Value/Classification | Citation |
| GHS Classification | Acute Toxicity - Oral, Category 3 | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Storage Temperature | -20°C | [2] |
| Water Hazard Class | Class 1 (Slightly hazardous for water) | [1] |
Step-by-Step Disposal Protocol
The following procedures are mandatory for the disposal of this compound and any materials contaminated with it.
1. Waste Identification and Segregation:
-
This compound is a non-halogenated, toxic chemical waste.
-
It must be segregated from other waste streams, particularly from incompatible materials such as strong oxidizing agents.
-
Solid waste (e.g., contaminated personal protective equipment (PPE), absorbent pads, vials) and liquid waste (e.g., unused solutions) must be collected in separate, clearly labeled containers.
2. Containerization:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Containers for liquid waste should have a secure, tight-fitting lid. Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
For solid waste, use a designated, puncture-resistant container.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The hazard characteristic: "Toxic"
-
The date of waste accumulation (the date the first drop of waste was added to the container).
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA must be a secure, secondary containment area to prevent spills from spreading.
-
Ensure that the storage area is away from drains, heat sources, and incompatible chemicals.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
6. Decontamination:
-
Any surfaces or equipment that come into contact with this compound must be thoroughly decontaminated.
-
Use an appropriate solvent (e.g., ethanol, DMSO followed by soap and water) to clean contaminated areas.
-
All materials used for decontamination (e.g., wipes, PPE) must be disposed of as hazardous waste.
TGF-β Signaling Pathway
This compound is a potent inhibitor of the TGF-β type I receptor, ALK5. Understanding this pathway is crucial for researchers working with this compound. The following diagram illustrates the canonical TGF-β signaling cascade.
Caption: Canonical TGF-β signaling pathway and the point of inhibition by this compound.
References
Personal protective equipment for handling Alk5-IN-33
This guide provides crucial safety and logistical information for the handling and disposal of Alk5-IN-33, a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5). Given its cytotoxic potential, all operations involving this compound must be conducted with strict adherence to the safety protocols outlined below to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment. Due to the hazardous nature of this and similar compounds, which can be toxic if ingested, it is imperative to use a multi-layered approach to personal protection.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against direct skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, aerosols, and airborne particles that could cause serious eye damage. |
| Body Protection | A solid-front, disposable gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A fit-tested N95 or higher respirator should be used when handling the powder form of the compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling hazardous airborne particles. |
Operational Plan: Handling and Experimental Protocols
Adherence to a strict operational workflow is critical to safely manage this compound from receipt to disposal. The following step-by-step guidance should be followed for all experimental procedures.
Experimental Workflow:
-
Preparation and Weighing:
-
All handling of the solid compound must be performed within a certified chemical fume hood or a containment glove box to prevent the release of airborne particles.
-
Use dedicated utensils (spatulas, weigh boats) for handling the compound. These should be decontaminated after use or disposed of as hazardous waste.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
-
In-Vitro and In-Vivo Administration:
-
For cell culture experiments, perform all additions of the compound inside a biological safety cabinet.
-
For animal studies, use appropriate animal handling techniques to minimize the risk of exposure to the administrator and the animal. Utilize Luer-Lok syringes to prevent needle detachment.
-
-
Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a detergent solution followed by a thorough rinse, should be used.
-
All disposable materials used in the handling process (e.g., gloves, gowns, bench paper) should be considered contaminated and disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1][2]
Waste Segregation and Disposal:
-
Solid Waste: All solid waste, including unused compound, contaminated gloves, gowns, and plasticware, must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this waste down the drain.[2]
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container for hazardous materials. If the syringe contains residual compound, it should be disposed of as bulk hazardous waste.
-
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local and federal regulations.[1]
Alk5 Signaling Pathway
This compound is a selective inhibitor of the ALK5 receptor, a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway.[4] This pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and fibrosis.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
